molecular formula C26H44Br2N4 B608052 ICL-CCIC-0019 CAS No. 936498-64-5

ICL-CCIC-0019

Número de catálogo: B608052
Número CAS: 936498-64-5
Peso molecular: 572.47
Clave InChI: SRYRXSJEWKGQSC-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKα), a key enzyme upregulated in many cancers that catalyzes the first committed step in the phosphatidylcholine synthesis pathway The compound induces a G1 cell cycle block and triggers apoptosis through the activation of endoplasmic reticulum stress and caspase-3/7

Propiedades

Número CAS

936498-64-5

Fórmula molecular

C26H44Br2N4

Peso molecular

572.47

Nombre IUPAC

1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

Clave InChI

SRYRXSJEWKGQSC-UHFFFAOYSA-L

SMILES

CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ICL-CCIC-0019;  ICL CCIC 0019;  ICLCCIC0019; 

Origen del producto

United States

Foundational & Exploratory

ICL-CCIC-0019 mechanism of action choline kinase alpha

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: Choline Kinase Alpha Inhibition & Metabolic Reprogramming[1][2]

Executive Summary

ICL-CCIC-0019 is a potent, selective, small-molecule inhibitor of Choline Kinase Alpha (ChoKα) , developed to target the aberrant lipid metabolism characteristic of aggressive phenotypes.[1][2][3][4] Unlike conventional kinase inhibitors that often target the ATP-binding pocket, ICL-CCIC-0019 functions as a choline-competitive inhibitor.[1]

Its mechanism of action extends beyond simple enzymatic blockade of the Kennedy pathway. While its primary effect is the depletion of phosphocholine (PCho) and phosphatidylcholine (PC), ICL-CCIC-0019 induces a distinct "metabolic catastrophe" involving Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction independent of Reactive Oxygen Species (ROS).[2] This guide details the mechanistic cascade, physicochemical profile, and validation protocols for this compound.

Target Validation: ChoKα and the Cholinic Phenotype

Cancer cells frequently exhibit the "Cholinic Phenotype," characterized by the overexpression of ChoKα and elevated intracellular PCho.[5] This is not merely a byproduct of proliferation but a functional requirement for:

  • Membrane Synthesis: Rapid generation of PC for organelle and plasma membranes.

  • Mitogenic Signaling: PCho functions as a secondary messenger, sustaining MAPK/PI3K/AKT signaling.

  • Drug Resistance: Altered lipid composition affects membrane fluidity and drug uptake.

ICL-CCIC-0019 intervenes at the first committed step of the CDP-Choline (Kennedy) pathway, converting Choline + ATP


 Phosphocholine + ADP.
Compound Profile: ICL-CCIC-0019[1][2][4][5][6][7][8][9][10]
FeatureSpecification
Chemical Name 1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide
Class Bis-pyridinium cation (Choline mimetic)
Molecular Weight ~572.47 g/mol
Primary Target Choline Kinase Alpha (ChoKα)
Binding Mode Competitive with Choline; Non-competitive with ATP
Potency (Enzyme) IC

= 0.27 ± 0.06 µM
Potency (Cellular) GI

(HCT116) ≈ 0.64 – 1.12 µM
Selectivity High specificity for ChoKα over ChoKβ and 130+ other kinases

Mechanistic Insight: The bis-pyridinium structure mimics the positive charge of the choline headgroup, allowing it to occupy the choline-binding pocket of ChoKα. The long hydrophobic linker (dodecanediyl) likely interacts with the hydrophobic groove of the enzyme, stabilizing the blockade.

Mechanism of Action (MoA)

The efficacy of ICL-CCIC-0019 stems from a tripartite mechanism that collapses cellular bioenergetics.

Phase I: The Kennedy Pathway Blockade

By competing with choline, ICL-CCIC-0019 halts the phosphorylation of choline.

  • Immediate Consequence: Rapid depletion of intracellular PCho pools.

  • Secondary Consequence: Cessation of de novo Phosphatidylcholine (PC) synthesis.

  • Outcome: Compromised membrane integrity and inhibition of PCho-driven mitogenic signaling.

Phase II: The Unfolded Protein Response (UPR)

The reduction in PC synthesis disrupts the ER membrane lipid ratio (PC/PE balance). This lipid disequilibrium triggers ER Stress :

  • Activation of the UPR sensors (PERK, IRE1, ATF6).

  • Upregulation of CHOP (pro-apoptotic transcription factor).

  • Result: G1 Cell Cycle Arrest.[1][2][3][4][6][7][8]

Phase III: Mitochondrial Reprogramming (The Critical Differentiator)

Unlike many metabolic inhibitors that generate ROS, ICL-CCIC-0019 induces a "silent" mitochondrial failure.

  • Mitochondrial Potential (

    
    ):  Significant depolarization observed.
    
  • Respiration: Suppression of Oxygen Consumption Rate (OCR).

  • Compensatory Glycolysis: Cells shift to anaerobic glycolysis (Warburg effect intensification) and increased acetate uptake to survive, but eventually succumb to bioenergetic collapse.

  • ROS Status: No significant increase in Reactive Oxygen Species (ROS), distinguishing it from classic mitochondrial toxins.

Visualization: The Dual-Strike Pathway

The following diagram illustrates the cascade from enzymatic inhibition to metabolic collapse.

MoA_ICL_CCIC_0019 Compound ICL-CCIC-0019 ChoK ChoKα Enzyme Compound->ChoK Inhibits (Choline Competitive) PCho Phosphocholine (PCho) ↓ ChoK->PCho Choline Choline (Substrate) Choline->ChoK Blocked PC Phosphatidylcholine (PC) ↓ PCho->PC Mito_Dysfunction Mitochondrial Dysfunction (↓ Respiration, ↓ Membrane Potential) PCho->Mito_Dysfunction Metabolic Signaling Loss ER_Stress ER Stress (UPR Activation) PC->ER_Stress Lipid Imbalance G1_Arrest G1 Cell Cycle Arrest ER_Stress->G1_Arrest Apoptosis Apoptosis (Caspase 3/7) ER_Stress->Apoptosis Glycolysis Compensatory Glycolysis ↑ (Glucose/Acetate Uptake) Mito_Dysfunction->Glycolysis Bioenergetic Stress Mito_Dysfunction->Apoptosis

Caption: ICL-CCIC-0019 inhibits ChoKα, depleting PCho/PC.[1][2][5][6][9][7] This triggers ER stress and mitochondrial failure, forcing a glycolytic shift before apoptosis.

Experimental Protocols

To validate the activity of ICL-CCIC-0019, the following self-validating protocols are recommended.

Protocol A: Radioisotopic ChoKα Kinase Assay

Purpose: To determine the IC50 against purified enzyme.

  • Reagent Prep: Prepare reaction buffer (100 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM ATP).

  • Substrate Mix: Combine cold Choline Chloride with [Methyl-³H]Choline Chloride (Specific activity ~80 Ci/mmol).

  • Enzyme Incubation:

    • Plate purified recombinant human ChoKα (e.g., 20 ng/well) in a 96-well plate.

    • Add ICL-CCIC-0019 (serial dilutions from 0.001 µM to 10 µM).

    • Incubate for 15 mins at 37°C to allow inhibitor binding.

  • Reaction Start: Add the ATP/[³H]Choline mix to initiate the reaction.

  • Termination: After 30 mins, stop reaction with ice-cold Trichloroacetic acid (TCA).

  • Extraction:

    • Add water-saturated ethyl acetate to extract unreacted choline (organic phase).

    • Crucial Step: Phosphocholine (product) remains in the aqueous phase.

  • Quantification: Aliquot the aqueous phase into scintillation fluid and count via Liquid Scintillation Counter (LSC).

  • Validation: Signal must be >5x background (no enzyme control).

Protocol B: Metabolic Profiling via ¹H-NMR

Purpose: To confirm the "Choline Block" in live cells.

  • Treatment: Treat HCT116 cells with ICL-CCIC-0019 (1 µM) for 24 hours.

  • Extraction: Perform a dual-phase extraction (Methanol/Chloroform/Water 1:1:1).

    • Aqueous Phase: Contains Choline, Phosphocholine (PCho), GPC.

    • Lipid Phase:[4] Contains Phosphatidylcholine (PC).[1][2][3][4][10]

  • Acquisition: Lyophilize aqueous phase, resuspend in D₂O with TSP standard. Acquire ¹H-NMR spectra (e.g., 600 MHz).

  • Analysis:

    • Integrate the singlet peaks for Choline (~3.20 ppm) and PCho (~3.22 ppm).

    • Success Metric: A sharp increase in the Choline/PCho ratio compared to vehicle control confirms ChoKα inhibition (substrate accumulation, product depletion).

Protocol C: Mitochondrial Stress Test (Seahorse XF)

Purpose: To verify the non-ROS mitochondrial impairment.

  • Seeding: Seed cells in XF cell culture microplates.

  • Treatment: Inject ICL-CCIC-0019 (1 µM) 1 hour prior to assay or treat for 24h.

  • Assay: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) following injections of:

    • Oligomycin (ATP synthase inhibitor).

    • FCCP (Uncoupler).

    • Rotenone/Antimycin A (Complex I/III inhibitors).

  • Expected Result:

    • Basal Respiration: Significantly reduced.

    • Maximal Respiration: Blunted (failure to respond to FCCP).

    • ECAR: Increased (compensatory glycolysis).

Data Summary & Selectivity

The following table summarizes the quantitative profile of ICL-CCIC-0019.

MetricValueContext
Enzymatic IC

0.27 ± 0.06 µMHuman ChoKα2 isoform
Cellular EC

0.98 ± 0.24 µMInhibition of [³H]Choline uptake in HCT116
Proliferation GI

1.12 µMMedian across NCI-60 cancer cell panel
Selectivity > 500-foldvs. CK37 (older inhibitor)
Kinase Specificity HighMinimal off-target effects in 131-kinase panel
Clearance RapidPlasma levels > GI

maintained for ~50 mins (mouse i.p.)
References
  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth.[3][6][9][11] Oncotarget, 7(24), 37103–37120.[2][6][9]

  • Gomez-Pinto, I., et al. (2020). Recent advances in the design of Choline kinase α inhibitors and the molecular basis of their inhibition. University of Granada / DIGIBUG.

  • Kaliszczak, M., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019.[12] Molecules, 26(14), 4268.

  • MedChemExpress. ICL-CCIC-0019 Product Datasheet & Biological Activity.

Sources

ICL-CCIC-0019 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of Choline Kinase Alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine synthesis.[1][2] As an essential component of cellular membranes and a source of signaling molecules, the dysregulation of phosphatidylcholine metabolism is a hallmark of numerous cancers, making CHKA a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of ICL-CCIC-0019, detailing its chemical properties, mechanism of action, profound effects on cellular metabolism, and methodologies for its application in research. By competitively inhibiting choline phosphorylation, ICL-CCIC-0019 not only halts the production of a critical building block for cell proliferation but also induces a cascade of cellular stress responses, including G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis, ultimately leading to potent antitumor activity.[1][3]

Chemical Identity and Physicochemical Properties

ICL-CCIC-0019 is a symmetrical, bolaamphiphilic molecule characterized by two cationic 4-(dimethylamino)pyridinium heads connected by a flexible 12-carbon dodecanediyl linker.[4] This structure is crucial for its function, with the cationic heads mimicking the natural substrate, choline, to competitively engage the active site of CHKA.[1]

Chemical Structure Diagram

mol ICL-CCIC-0019 Kennedy_Pathway_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter CHKA CHKA Choline_int->CHKA ATP PCho Phosphocholine (PCho) CT CCT PCho->CT CTP CDP_Choline CDP-Choline CPT CPT CDP_Choline->CPT DAG PC Phosphatidylcholine (PC) Membrane Cell Membrane (Proliferation & Signaling) PC->Membrane CHKA->PCho ADP CT->CDP_Choline PPi CPT->PC CMP Inhibitor ICL-CCIC-0019 Inhibitor->CHKA Competitive Inhibition

Caption: ICL-CCIC-0019 competitively inhibits CHKA, blocking the Kennedy pathway.

Cellular and Metabolic Consequences

The inhibition of CHKA by ICL-CCIC-0019 triggers a multifaceted cellular response that extends beyond simple lipid depletion. This cascade of events culminates in potent antiproliferative and pro-apoptotic activity across a wide range of cancer cell lines. [1][2]

Table 2: Summary of Biological Activity
ParameterValue / EffectCell Line(s)Source(s)
CHKA Enzymatic IC₅₀ 0.27 ± 0.06 µMRecombinant human CHKA[1][5]
Antiproliferative GI₅₀ Median: 1.12 µMNCI-60 Cancer Cell Panel[1][2]
Cell Cycle G1 Phase ArrestHCT116, HUH-7, MDA-MB-468[1][6]
Apoptosis Caspase-3/7 ActivationHCT116, HUH-7, MDA-MB-468[1][6]
Cellular Stress Endoplasmic Reticulum (ER) StressHCT116[1][3]
Metabolism Decreased Mitochondrial Function; AMPK ActivationHCT116, A549[1][3]
Antiproliferative and Pro-Apoptotic Activity

A primary consequence of inhibiting PC synthesis is the arrest of the cell cycle. Deprived of essential lipids for new membrane formation, cancer cells treated with ICL-CCIC-0019 arrest in the G1 phase. [1][6]Prolonged treatment and sustained depletion of PCho induces significant ER stress, a condition triggered by the disruption of membrane homeostasis. This, in turn, activates the unfolded protein response and ultimately leads to programmed cell death via caspase-3/7-mediated apoptosis. [1][3]

Metabolic Reprogramming and Mitochondrial Stress

A key insight from studies on ICL-CCIC-0019 is that its effects are not confined to lipid synthesis. The compound induces a profound metabolic shift, characterized by:

  • Mitochondrial Dysfunction: Treated cells exhibit a loss of mitochondrial membrane potential and reduced mitochondrial respiration. [1]This is accompanied by a decrease in the expression of citrate synthase, a marker of mitochondrial mass. [3]* AMPK Activation: The resulting metabolic stress leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. [1][3]* Compensatory Glycolysis: To counteract the mitochondrial deficit, cells increase their uptake of glucose and acetate, attempting to fuel ATP production through glycolysis. [1][7] This metabolic phenotype is strikingly similar to that induced by direct mitochondrial toxins, yet it occurs without the production of reactive oxygen species (ROS), revealing a previously unappreciated link between choline metabolism and mitochondrial function. [1][3]

Experimental Protocol: [³H]-Choline Incorporation Assay

To quantify the direct inhibitory effect of ICL-CCIC-0019 on the Kennedy pathway within a cellular context, a pulse-chase experiment using radiolabeled choline is the gold standard. This protocol is adapted from methodologies proven effective in characterizing the compound's activity. [1]

Objective:

To measure the impact of ICL-CCIC-0019 on the incorporation of [³H]-choline into the intracellular phosphocholine pool and total cellular lipids.

Materials:
  • HCT116 cells (or other cancer cell line of interest)

  • 12-well cell culture plates

  • Complete culture medium (e.g., RPMI)

  • ICL-CCIC-0019 stock solution (in DMSO or appropriate solvent)

  • [methyl-³H]-Choline Chloride (1 mCi/mL)

  • PBS, ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Step-by-Step Methodology:
  • Cell Seeding: Seed HCT116 cells at a density of 3 x 10⁵ cells per well in 12-well plates and incubate overnight to allow for attachment.

  • Inhibitor Pre-treatment: Treat cells with vehicle control or desired concentrations of ICL-CCIC-0019 (e.g., 1 µM and 10 µM) for 1 hour.

  • Radiolabeling Pulse: Add [³H]-choline chloride to each well to a final concentration of 1 µCi/mL (18.5 kBq/mL). Continue the incubation for an additional 1 hour in the presence of the inhibitor.

  • Washing: Aspirate the radiolabeled medium. Quickly rinse the cell monolayer twice with ice-cold PBS to remove extracellular [³H]-choline.

  • Metabolite Extraction (Lipid/Aqueous Separation):

    • Add 500 µL of ice-cold methanol to each well to lyse the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add 500 µL of ice-cold PBS to the well, scrape again, and pool with the methanol lysate.

    • Add 500 µL of chloroform to the tube. Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Quantification:

    • Aqueous Phase (Phosphocholine): Carefully collect the upper aqueous phase and transfer it to a scintillation vial. Add scintillation fluid and measure radioactivity using a scintillation counter. This represents the [³H]-phosphocholine pool.

    • Organic Phase (Lipids): Carefully collect the lower organic phase and transfer it to a new scintillation vial. Allow the chloroform to evaporate completely in a fume hood. Add scintillation fluid and measure radioactivity. This represents the [³H]-choline incorporated into lipids.

  • Normalization: In a parallel set of wells treated identically (without radiolabeling), determine the total protein content per well using a BCA assay. Normalize the counts per minute (CPM) for both aqueous and lipid fractions to the total protein content (CPM/µg protein).

Workflow Diagram: [³H]-Choline Pulse-Chase Experiment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_extraction Extraction cluster_analysis Analysis A 1. Seed HCT116 Cells (3e5 cells/well, 12-well plate) B 2. Incubate Overnight A->B C 3. Pre-treat with ICL-CCIC-0019 (1 hour) B->C D 4. Pulse with [3H]-Choline (1 hour) C->D E 5. Wash with Ice-Cold PBS D->E F 6. Lyse & Extract with Methanol/PBS/Chloroform E->F G 7. Centrifuge to Separate Phases F->G H1 8a. Aqueous Phase ([3H]-Phosphocholine) G->H1 H2 8b. Organic Phase ([3H]-Lipids) G->H2 I 9. Scintillation Counting H1->I H2->I J 10. Normalize to Protein Content I->J

Caption: Workflow for assessing CHKA inhibition via [³H]-choline incorporation.

Conclusion and Future Perspectives

ICL-CCIC-0019 has been established as a cornerstone chemical tool for investigating the complexities of choline metabolism in cancer. Its high potency and selectivity for CHKA allow for precise dissection of the Kennedy pathway and its downstream consequences. The discovery that its inhibitory action extends to inducing profound mitochondrial stress has opened new avenues of research into the metabolic crosstalk between lipid synthesis and cellular bioenergetics. While some unfavorable pharmacological properties have been noted in preclinical models, leading to the development of second-generation analogues, ICL-CCIC-0019 remains an invaluable asset for basic and translational research. [5][8]Its continued use will undoubtedly yield further insights into the metabolic vulnerabilities of cancer, guiding the development of novel therapeutic strategies targeting this critical pathway.

References

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103-37120. [Link]

  • Cambridge Bioscience. (n.d.). ICL-CCIC-0019. Retrieved from [Link]

  • ResearchGate. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • Cui, G., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Molecules, 26(14), 4268. [Link]

  • ResearchGate. (2016). Figure: ICL-CCIC-0019 is a selective and potent choline kinase inhibitor. [Link]

  • ResearchGate. (2021). Chemical structures and pharmacological data of corresponding CHKA inhibitors. [Link]

  • Oncotarget. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • ResearchGate. (2016). Figure: ICL-CCIC-0019 inhibits PC biosynthesis and increases glycolysis. [Link]

  • ResearchGate. (2021). Antiproliferative activity characterization of ICL-CCIC-0019, CK146 and CK147. [Link]

  • Imperial College London. (2021). Novel non-congeneric derivatives of the choline kinase alpha inhibitor ICL-CCIC-0019. [Link]

  • ResearchGate. (2016). Figure: ICL-CCIC-0019 induces G1 arrest, increases sub-G1 population and causes ER stress. [Link]

Sources

ICL-CCIC-0019 and the Endoplasmic Reticulum Stress Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the novel choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, and its mechanism of inducing the endoplasmic reticulum (ER) stress pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this specific cellular response to a promising anti-cancer agent.

Introduction: The Critical Role of Phosphatidylcholine and the Consequence of its Disruption

The glycerophospholipid phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, essential for maintaining structural integrity and mediating signaling functions crucial for cancer cell proliferation.[1][2] The synthesis of phosphatidylcholine is a multi-step process, with the first committed step being the phosphorylation of choline, a reaction catalyzed by the enzyme choline kinase alpha (CHKA).[1][2]

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of CHKA.[1][3] By targeting CHKA, ICL-CCIC-0019 effectively disrupts the synthesis of phosphatidylcholine, leading to a cascade of cellular events that culminate in the suppression of cancer cell growth.[1][3][4] This guide will focus on one of the key consequences of this disruption: the induction of endoplasmic reticulum stress.[1][4][5]

The Mechanistic Link: How ICL-CCIC-0019 Triggers Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification, as well as lipid biosynthesis.[6] A disruption in these processes can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[7][8] In response to ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR).[6][7] The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis, or programmed cell death.[7][8]

Treatment of cancer cells with ICL-CCIC-0019 leads to a dose- and time-dependent induction of ER stress.[1] The primary mechanism for this is believed to be the depletion of phosphatidylcholine, a critical component of ER membranes.[1] This depletion likely compromises the structural integrity and function of the ER, leading to an accumulation of unfolded proteins and the activation of the UPR.

The UPR is mediated by three main sensor proteins located in the ER membrane: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6] Studies have shown that ICL-CCIC-0019 treatment leads to a notable increase in the expression of Activating Transcription Factor 4 (ATF4), a key downstream effector of the PERK branch of the UPR.[1] A lesser increase in the expression of IRE1α has also been observed.[1] Furthermore, the expression and nuclear localization of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) are elevated following ICL-CCIC-0019 treatment, indicating that the induced ER stress is sufficient to trigger cell death pathways.[1]

ICL_CCIC_0019_ER_Stress_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Endoplasmic Reticulum Stress Pathway (UPR) ICL-CCIC-0019 ICL-CCIC-0019 CHKA Choline Kinase α (CHKA) ICL-CCIC-0019->CHKA Inhibits PC_synthesis Phosphatidylcholine Synthesis CHKA->PC_synthesis Catalyzes PC_depletion Phosphatidylcholine Depletion CHKA->PC_depletion Disrupts ER_Stress ER Stress PC_depletion->ER_Stress Induces PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates ATF4 ATF4 PERK->ATF4 Leads to increased expression of CHOP CHOP ATF4->CHOP Increases expression and nuclear localization of Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: ICL-CCIC-0019 induction of the ER stress pathway.

Experimental Workflows for Investigating ICL-CCIC-0019-Induced ER Stress

To rigorously investigate the induction of ER stress by ICL-CCIC-0019, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to ICL-CCIC-0019. The HCT116 human colon carcinoma cell line is a suitable model as it has been previously used in studies with this inhibitor.[1]

  • Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • ICL-CCIC-0019 Treatment: Prepare a stock solution of ICL-CCIC-0019 in a suitable solvent, such as DMSO. Treat cells with a range of concentrations of ICL-CCIC-0019 (e.g., 1-10 µM) for various time points (e.g., 24 and 48 hours). A vehicle control (DMSO) should be included in all experiments.

Western Blot Analysis of ER Stress Markers

Western blotting is a key technique to assess the protein levels of ER stress markers.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate the membrane with primary antibodies against key ER stress markers, including:

    • ATF4

    • p-IRE1α (phosphorylated IRE1α)

    • Total IRE1α

    • CHOP

    • β-actin (as a loading control)

  • Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Target ProteinExpected Change with ICL-CCIC-0019
ATF4Increased expression
p-IRE1αIncreased phosphorylation
CHOPIncreased expression
β-actinNo significant change
Quantitative PCR (qPCR) for ER Stress-Related Gene Expression

qPCR can be used to measure the mRNA levels of genes involved in the UPR.

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the following target genes:

    • ATF4

    • XBP1s (spliced X-box binding protein 1)

    • CHOP (also known as DDIT3)

    • A housekeeping gene for normalization (e.g., GAPDH or ACTB)

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Target GeneExpected Change with ICL-CCIC-0019
ATF4Increased mRNA expression
XBP1sIncreased mRNA expression
CHOPIncreased mRNA expression
Housekeeping GeneNo significant change
Immunofluorescence for CHOP Nuclear Localization

Immunofluorescence can visualize the subcellular localization of CHOP, a key indicator of its activation.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and treat with ICL-CCIC-0019.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against CHOP.

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope. An increase in the co-localization of the CHOP signal with the DAPI signal in the nucleus will indicate its activation.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Data Interpretation Cell_Culture Select and Culture Cancer Cell Line (e.g., HCT116) Treatment Treat with ICL-CCIC-0019 (Dose- and Time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (ATF4, p-IRE1α, CHOP) Treatment->Western_Blot qPCR qPCR Analysis (ATF4, XBP1s, CHOP mRNA) Treatment->qPCR Immunofluorescence Immunofluorescence (CHOP Nuclear Localization) Treatment->Immunofluorescence Data_Analysis Quantify Protein/mRNA Levels and Analyze Cellular Localization Western_Blot->Data_Analysis qPCR->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Confirm Induction of ER Stress Pathway Data_Analysis->Conclusion

Caption: Experimental workflow for investigating ICL-CCIC-0019-induced ER stress.

Conclusion and Future Directions

ICL-CCIC-0019 represents a promising therapeutic agent that targets a key metabolic pathway in cancer cells.[9][10] Its ability to induce ER stress highlights a critical mechanism of its anti-tumor activity.[1][4] A thorough understanding of this process is essential for the further development of ICL-CCIC-0019 and other CHKA inhibitors. Future research should focus on elucidating the precise molecular events that connect phosphatidylcholine depletion to the activation of specific UPR branches. Additionally, exploring the potential for synergistic combinations of ICL-CCIC-0019 with other agents that modulate the ER stress response could open new avenues for cancer therapy.[7][11]

References

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103-37120. [Link]

  • ResearchGate. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • MDPI. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Molecules, 26(14), 4257. [Link]

  • PubMed. (2016). The Novel Choline Kinase Inhibitor ICL-CCIC-0019 Reprograms Cellular Metabolism and Inhibits Cancer Cell Growth. [Link]

  • Oncotarget. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • MDPI. (2025). Modulation of Endoplasmic Reticulum Stress in Experimental Anti-Cancer Therapy. International Journal of Molecular Sciences, 26(13), 7215. [Link]

  • ResearchGate. (n.d.). Antiproliferative activity characterization of ICL-CCIC-0019, CK146 and... [Link]

  • International Journal of Medical Sciences. (2025). Endoplasmic Reticulum Stress in Cancer Progression: A Comprehensive Review of Its Role and Mechanisms. Int J Med Sci, 22(11), 4784-4801. [Link]

  • Frontiers. (2025). Endoplasmic reticulum stress in non-small cell lung cancer: a review of therapeutic agents, mechanistic insights, and implications for therapy. Frontiers in Oncology, 15. [Link]

  • ResearchGate. (2024). (PDF) Endoplasmic reticulum stress—a key guardian in cancer. [Link]

  • Chemical Society Reviews. (2020). Endoplasmic reticulum stress: an arising target for metal-based anticancer agents. Chem. Soc. Rev., 49, 5584-5604. [Link]

  • ResearchGate. (n.d.). IcL-ccIc-0019 is a selective and potent choline kinase inhibitor. (A)... [Link]

  • Frontiers. (2017). The Unfolded Protein Response: At the Intersection between Endoplasmic Reticulum Function and Mitochondrial Bioenergetics. Frontiers in Cell and Developmental Biology, 5, 23. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The small molecule ICL-CCIC-0019, a potent and selective inhibitor of choline kinase alpha (CHKA), has demonstrated significant anti-proliferative effects in a wide array of cancer cell lines. A key mechanism contributing to its therapeutic potential is the induction of G1 phase cell cycle arrest. This in-depth technical guide elucidates the molecular underpinnings of this phenomenon, bridging the inhibition of lipid metabolism with the core machinery of cell cycle regulation. We will explore the causative chain of events initiated by ICL-CCIC-0019, from the induction of metabolic and endoplasmic reticulum (ER) stress to the subsequent modulation of key G1 phase regulators. This guide will also provide detailed, field-proven protocols for the experimental validation of this proposed mechanism of action.

ICL-CCIC-0019: A Disruptor of Cancer Cell Metabolism

ICL-CCIC-0019 is a small molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) synthesis.[1][2] PC is the most abundant phospholipid in eukaryotic cell membranes, and its synthesis is frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane biogenesis. By competitively inhibiting CHKA, ICL-CCIC-0019 effectively curtails the production of phosphocholine, a critical precursor for PC synthesis.[1][2][3] This disruption of a fundamental metabolic pathway has profound consequences for cancer cells, leading to a cascade of cellular stresses and ultimately, cell cycle arrest and apoptosis.[1][2]

The G1 Phase: A Critical Checkpoint in Cell Proliferation

The G1 phase of the cell cycle is a critical decision-making period where the cell integrates extracellular and intracellular signals to either commit to another round of division or enter a quiescent state (G0).[4] Progression through G1 is tightly regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). The key players in the G1-to-S phase transition are the cyclin D-CDK4/6 and cyclin E-CDK2 complexes. These kinases phosphorylate the retinoblastoma protein (Rb), leading to its inactivation and the release of E2F transcription factors, which in turn activate the transcription of genes required for S phase entry.[4][5][6]

The Mechanistic Link: From Metabolic and ER Stress to G1 Arrest

The inhibition of CHKA by ICL-CCIC-0019 triggers two major cellular stress responses: metabolic stress and endoplasmic reticulum (ER) stress. These, in turn, converge on the cell cycle machinery to induce a G1 phase arrest.

Metabolic Stress and AMPK Activation

The disruption of phosphatidylcholine synthesis by ICL-CCIC-0019 leads to a state of metabolic stress, characterized by the activation of AMP-activated protein kinase (AMPK).[7] AMPK acts as a cellular energy sensor, and its activation initiates a signaling cascade aimed at restoring energy homeostasis. A crucial downstream consequence of AMPK activation is the induction of G1 cell cycle arrest. This is achieved through two primary mechanisms:

  • Upregulation of CDK Inhibitors: Activated AMPK can promote the expression of the CDK inhibitors p21Cip1 and p27Kip1. These proteins bind to and inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, thereby preventing the phosphorylation of Rb and halting progression into S phase.

  • Downregulation of Cyclin D: AMPK activation can also lead to a decrease in the expression of cyclin D, a key activating partner for CDK4 and CDK6.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site of lipid synthesis. The inhibition of phosphatidylcholine synthesis by ICL-CCIC-0019 disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), a hallmark of ER stress.[1][2] Prolonged or severe ER stress can trigger cell cycle arrest, primarily at the G1/S and G2/M checkpoints. While the precise mechanisms of ER stress-induced G1 arrest are still under investigation, it is known to involve the modulation of key cell cycle regulators.

Proposed Signaling Pathway for ICL-CCIC-0019-Induced G1 Arrest

Based on the available evidence, we propose the following signaling pathway for ICL-CCIC-0019-induced G1 cell cycle arrest:

G1_Arrest_Pathway cluster_input Initiating Event cluster_target Direct Target cluster_stress Cellular Stress Responses cluster_signaling Key Signaling Mediator cluster_cell_cycle Cell Cycle Machinery cluster_outcome Cellular Outcome ICL-CCIC-0019 ICL-CCIC-0019 CHKA CHKA ICL-CCIC-0019->CHKA Inhibition Metabolic_Stress Metabolic_Stress CHKA->Metabolic_Stress Induces ER_Stress ER_Stress CHKA->ER_Stress Induces AMPK_Activation AMPK_Activation Metabolic_Stress->AMPK_Activation ER_Stress->AMPK_Activation CyclinD_CDK46 Cyclin D / CDK4/6 AMPK_Activation->CyclinD_CDK46 Downregulates p21_p27 p21 / p27 AMPK_Activation->p21_p27 Upregulates Rb_Phosphorylation Rb Phosphorylation CyclinD_CDK46->Rb_Phosphorylation Promotes G1_Arrest G1_Arrest p21_p27->CyclinD_CDK46 Inhibits E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Leads to G1_S_Transition G1-S Transition E2F_Release->G1_S_Transition Drives G1_S_Transition->G1_Arrest Blocked

Caption: Proposed signaling pathway of ICL-CCIC-0019-induced G1 arrest.

Experimental Validation: Protocols and Methodologies

To empirically validate the proposed mechanism of ICL-CCIC-0019-induced G1 arrest, a series of well-established molecular and cellular biology techniques can be employed.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Flow_Cytometry_Workflow Cell_Culture 1. Seed and treat cells with ICL-CCIC-0019 Harvest 2. Harvest and wash cells Cell_Culture->Harvest Fixation 3. Fix cells in cold 70% ethanol Harvest->Fixation Staining 4. Stain with Propidium Iodide (PI) and treat with RNase Fixation->Staining Acquisition 5. Acquire data on a flow cytometer Staining->Acquisition Analysis 6. Analyze DNA content histograms to quantify cell cycle phases Acquisition->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HCT116, MCF-7) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of ICL-CCIC-0019 (and a vehicle control) for 24-48 hours.

  • Cell Harvest: Aspirate the media and wash the cells with ice-cold PBS. Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., from a commercial kit). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of G1 Regulatory Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in G1 phase regulation.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with ICL-CCIC-0019 Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis Electrophoresis 3. Separate proteins by SDS-PAGE Lysis->Electrophoresis Transfer 4. Transfer proteins to a membrane Electrophoresis->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Workflow for Western blot analysis.

Detailed Protocol:

  • Cell Lysis and Protein Quantification: Following treatment with ICL-CCIC-0019, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, p27, phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Interpretation and Expected Outcomes

Experiment Expected Outcome with ICL-CCIC-0019 Treatment Interpretation
Flow Cytometry Increased percentage of cells in the G1 phase.ICL-CCIC-0019 induces a G1 cell cycle arrest.
Western Blot - Decreased expression of Cyclin D1.- No significant change in CDK4 expression.- Increased expression of p21 and p27.- Decreased phosphorylation of Rb at CDK4/6-specific sites.ICL-CCIC-0019 disrupts the G1/S transition by modulating key regulatory proteins.

Conclusion

The choline kinase alpha inhibitor ICL-CCIC-0019 represents a promising therapeutic strategy for a variety of cancers. Its ability to induce G1 cell cycle arrest is a key component of its anti-proliferative activity. This guide has detailed the proposed molecular mechanism, linking the inhibition of a key metabolic pathway to the core cell cycle machinery through the induction of metabolic and ER stress. The provided experimental protocols offer a robust framework for researchers to investigate and validate this mechanism in their own experimental systems. A thorough understanding of the intricate link between ICL-CCIC-0019 and G1 arrest will be crucial for the further development and clinical application of this and other CHKA inhibitors.

References

  • Bio-protocol. (2025, November 20). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Connell-Crowley, L., Harper, J. W., & Goodrich, D. W. (1997). Cyclin D1/Cdk4 regulates retinoblastoma protein-mediated cell cycle arrest by site-specific phosphorylation. Molecular Biology of the Cell, 8(2), 287–301.
  • Trousil, S., Kaliszczak, M., Schug, Z., Nguyen, Q. D., Tomasi, G., Favicchio, R., ... & Aboagye, E. O. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103–37120. [Link]

  • Trousil, S., Kaliszczak, M., Schug, Z., Nguyen, Q. D., Tomasi, G., Favicchio, R., ... & Aboagye, E. O. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. ResearchGate. [Link]

  • Shackelford, D. B., & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumour suppression.
  • Reactome. (n.d.). Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). IcL-ccIc-0019 induces G1 arrest, increases sub-G1 population and causes.... Retrieved from [Link]

  • University of California, San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • University of Florida. (n.d.). DNA Staining with PI: Detergent Hypotonic Solution. Retrieved from [Link]

  • Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323–330.
  • Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672–1677.

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Technical Guide: ICL-CCIC-0019 Impact on Mitochondrial Respiration and Glycolysis

[1][2]

Executive Summary

ICL-CCIC-0019 is a potent, selective small-molecule inhibitor of Choline Kinase Alpha (CHKA) , the enzyme catalyzing the commitment step of the CDP-choline pathway (Kennedy pathway).[1][2][3][4] While primarily designed to disrupt phosphatidylcholine (PC) biosynthesis—a critical requirement for cancer cell proliferation—ICL-CCIC-0019 exerts a profound, secondary "metabolic catastrophe" phenotype.[4]

This guide details the compound's dual impact: the suppression of mitochondrial respiration (OXPHOS) and the compensatory upregulation of glycolysis .[1] Unlike classical mitochondrial toxins that generate reactive oxygen species (ROS), ICL-CCIC-0019 induces a "quiet" mitochondrial failure characterized by lipid-driven stress, AMPK activation, and a forced shift to aerobic glycolysis.

Mechanistic Profile: The Choline-Mitochondria Axis

Primary Target Engagement

ICL-CCIC-0019 competitively inhibits CHKA with an IC50 of ~0.27 µM .[3] This inhibition depletes intracellular phosphocholine (PCho) and subsequently phosphatidylcholine (PC).[1]

  • Immediate Consequence: Disruption of membrane lipid homeostasis.

  • Secondary Consequence: Induction of Endoplasmic Reticulum (ER) stress (upregulation of CHOP, GRP78).

The Metabolic Shift (The "Why")

The link between CHKA inhibition and mitochondrial failure is driven by lipid availability. Mitochondria require specific phospholipid compositions for membrane integrity and Electron Transport Chain (ETC) supercomplex stability. ICL-CCIC-0019 treatment leads to:

  • Mitochondrial Lipid Starvation: Depletion of PC impairs the inner mitochondrial membrane (IMM) potential.

  • Beta-Oxidation Blockade: Accumulation of medium-chain carnitine esters indicates an inability to process fatty acids, starving the TCA cycle.

  • AMPK Activation: The drop in ATP production raises the AMP:ATP ratio, phosphorylation of AMPK (Thr172), and subsequent activation of Acetyl-CoA Carboxylase (ACC).

Pathway Visualization

The following diagram illustrates the cascade from CHKA inhibition to metabolic reprogramming.

ICL_MechanismICLICL-CCIC-0019CHKACholine Kinase Alpha(CHKA)ICL->CHKAInhibitsPChoPhosphocholine (PCho) ↓CHKA->PChoReduced SynthesisPCPhosphatidylcholine (PC) ↓PCho->PCER_StressER Stress(CHOP/GRP78)PC->ER_StressLipid ScarcityMito_DysfunctionMitochondrial Dysfunction(Loss of Membrane Integrity)PC->Mito_DysfunctionMembrane CompromiseTCA_BlockTCA Cycle Blockade(↓ Citrate)Mito_Dysfunction->TCA_BlockATP_DropATP DepletionMito_Dysfunction->ATP_DropPFKPFK-1 Activation(Disinhibition)TCA_Block->PFK↓ Citrate (Relieves Inhibition)AMPKAMPK Activation(p-Thr172)ATP_Drop->AMPK↑ AMP:ATP RatioAMPK->PFKPhosphorylationGlycolysisGlycolysis Surge(↑ Lactate, ↑ ECAR)PFK->Glycolysis

Caption: ICL-CCIC-0019 triggers a cascade where lipid depletion collapses mitochondrial function, forcing a compensatory glycolytic shift via AMPK and citrate signaling.

Impact on Mitochondrial Respiration

ICL-CCIC-0019 acts as a non-canonical mitochondrial toxin.[2] Unlike rotenone or antimycin A, it does not directly bind ETC complexes but degrades the lipid environment required for their function.

Quantitative Effects (Seahorse XF Analysis)

Data derived from Oxygen Consumption Rate (OCR) assays in HCT116 and MDA-MB-468 cell lines (24h post-treatment).

ParameterEffect DirectionMagnitude (Approx.)Mechanistic Cause
Basal Respiration Decrease ↓ -40% to -60%Reduced TCA cycle flux and substrate availability.
ATP Production Decrease ↓ -50% to -70%Compromised proton gradient (ΔΨm).
Maximal Respiration Decrease ↓ -60% to -80%Structural failure of ETC supercomplexes.
Spare Capacity Collapsed ↓ Near ZeroMitochondria cannot respond to energy demand.
ROS Generation No Change ↔ NeutralCritical Distinction: Unlike direct ETC inhibitors, ICL-CCIC-0019 does not cause electron leakage/ROS spikes.
The "Carnitine Signature"

Metabolomic profiling reveals a specific blockade in fatty acid oxidation (FAO).

  • Observation: Marked accumulation of Medium-Chain Carnitine Esters and Palmitoylcarnitine .[1][2]

  • Interpretation: Mitochondria can import fatty acids (via CPT1) but cannot process them through beta-oxidation due to matrix/membrane dysfunction.

Impact on Glycolysis

To survive the loss of mitochondrial ATP, cells treated with ICL-CCIC-0019 engage a "survival glycolysis" mode. This is distinct from the Warburg effect (which happens even in normoxia with functional mitochondria) as it is a reactive compensation.

Quantitative Effects (ECAR & Metabolites)
ParameterEffect DirectionMechanistic Cause
Glucose Uptake Increase ↑ Upregulation of GLUT transporters via AMPK.
Lactate Secretion Increase ↑ Pyruvate is diverted away from the dysfunctional mitochondria to LDH.
ECAR Increase ↑ Extracellular Acidification Rate rises due to lactate/proton efflux.
Intracellular Citrate Decrease ↓ Citrate is a potent inhibitor of PFK-1. Its depletion "unlocks" maximal glycolytic flux.

Experimental Protocols

Validating Mitochondrial Suppression (Seahorse Mito Stress Test)

Objective: Quantify the specific deficits in respiration induced by ICL-CCIC-0019.

Reagents:

  • ICL-CCIC-0019 (Stock: 10 mM in DMSO).

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

Workflow:

  • Seeding: Plate cells (e.g., HCT116) at 20,000 cells/well in XF96 plates. Allow attachment (24h).

  • Treatment: Treat with ICL-CCIC-0019 (1 µM - 10 µM) for 24 hours .

    • Control: DMSO vehicle (0.1%).

  • Assay Media: Wash cells into XF Base Medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM) → Measures ATP-linked respiration.

    • Port B: FCCP (0.5 - 1.0 µM, titration required) → Measures Maximal Respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM) → Measures non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR to total protein (BCA assay) or cell count (Hoechst).

Self-Validation Check:

  • If Basal Respiration in treated cells is <50% of control, but Non-Mitochondrial Respiration is unchanged, the effect is specific to the mitochondria.

  • Crucial Control: Verify cell viability (Trypan Blue) to ensure OCR drop is not simply due to cell death.

Validating Glycolytic Compensation (Lactate & Western Blot)

Objective: Confirm that the OCR drop triggers a compensatory glycolytic shift.

Workflow:

  • Lactate Assay:

    • Collect culture media from the 24h treatment described above.

    • Use a colorimetric L-Lactate assay kit.

    • Expectation: >2-fold increase in lactate concentration in ICL-CCIC-0019 treated wells vs. control.

  • Western Blotting (Signaling Confirmation):

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Target 1: p-AMPKα (Thr172) – Must be upregulated (indicates energy stress).

    • Target 2: p-ACC (Ser79) – Downstream target of AMPK (must be upregulated).

    • Target 3: CHKA – Verify expression (levels may not change, but activity is inhibited).

    • Target 4: Cleaved PARP – To monitor apoptosis onset (distinguish metabolic switch from death).

Experimental Workflow Diagram

Experimental_WorkflowStartCell Seeding(HCT116 / MDA-MB-468)TreatTreatmentICL-CCIC-0019 (24h)Start->TreatBranchSplit AnalysisTreat->BranchSeahorseSeahorse XF Analyzer(Mito Stress Test)Branch->SeahorseLive CellsMediaMedia CollectionBranch->MediaSupernatantLysateCell LysisBranch->LysatePelletOCR_DataOutput: OCR Trace(↓ Basal, ↓ Max)Seahorse->OCR_DataLactate_DataOutput: Lactate Assay(↑ Lactate)Media->Lactate_DataWB_DataOutput: Western Blot(↑ p-AMPK, ↑ p-ACC)Lysate->WB_Data

Caption: Integrated workflow to simultaneously assess mitochondrial inhibition and glycolytic compensation.

References

  • Trousil, S., et al. (2016).[4][5] "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[4][5][6] Oncotarget, 7(24), 37103–37120.[5]

  • Glunde, K., et al. (2011). "Choline metabolism in malignant transformation." Nature Reviews Cancer, 11(12), 835–848.

  • MedChemExpress. "ICL-CCIC-0019 Product Information and Biological Activity."

The Therapeutic Potential of ICL-CCIC-0019: A Technical Guide to a Novel Choline Kinase Inhibitor in Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolism of cancer cells presents a compelling target for therapeutic intervention. One such metabolic vulnerability lies in theKennedy pathway, also known as the CDP-choline pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[1][2] In many solid tumors, the enzyme choline kinase alpha (CHKA), which catalyzes the first committed step of this pathway, is overexpressed and has been linked to malignant transformation and poor prognosis.[3][4] This guide provides an in-depth technical overview of ICL-CCIC-0019, a potent and selective small-molecule inhibitor of CHKA, and explores its preclinical therapeutic potential in solid tumors.

Core Mechanism of Action: Disrupting Choline Metabolism and Inducing Cellular Stress

ICL-CCIC-0019 exerts its anti-cancer effects through a multi-faceted mechanism of action that extends beyond simple inhibition of PC synthesis.

Direct Inhibition of Choline Kinase Alpha and the CDP-Choline Pathway

ICL-CCIC-0019 acts as a competitive inhibitor of choline, binding to CHKA and preventing the phosphorylation of choline to phosphocholine (PCho).[4] This direct inhibition leads to a rapid and sustained decrease in intracellular PCho levels and a subsequent reduction in the incorporation of choline into lipids, primarily PC.[1][5] It is important to note that while ICL-CCIC-0019 is highly selective for CHKA, its impact is on the entire CDP-choline pathway, effectively starving the cancer cells of a critical building block for membrane synthesis.[1]

ICL-CCIC-0019_Mechanism_of_Action cluster_0 Cellular Effects of ICL-CCIC-0019 cluster_1 Metabolic Reprogramming ICL-CCIC-0019 ICL-CCIC-0019 CHKA Choline Kinase Alpha (CHKA) ICL-CCIC-0019->CHKA Inhibits Mitochondrial_Function Decreased Mitochondrial Respiration ICL-CCIC-0019->Mitochondrial_Function Induces Phosphocholine Phosphocholine (PCho) Synthesis CHKA->Phosphocholine Catalyzes Phosphatidylcholine Phosphatidylcholine (PC) Synthesis Phosphocholine->Phosphatidylcholine Membrane_Integrity Decreased Membrane Integrity Phosphatidylcholine->Membrane_Integrity G1_Arrest G1 Cell Cycle Arrest Phosphatidylcholine->G1_Arrest ER_Stress Endoplasmic Reticulum Stress Phosphatidylcholine->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Citrate_Synthase Reduced Citrate Synthase Mitochondrial_Function->Citrate_Synthase AMPK_Activation AMPK Activation Mitochondrial_Function->AMPK_Activation Glycolysis Increased Glycolysis AMPK_Activation->Glycolysis

Caption: Signaling pathway of ICL-CCIC-0019's mechanism of action.

Induction of Cell Cycle Arrest, ER Stress, and Apoptosis

The depletion of PC and the disruption of the CDP-choline pathway trigger a cascade of cellular stress responses. Treatment with ICL-CCIC-0019 has been shown to dose-dependently arrest cancer cells in the G1 phase of the cell cycle.[1] Furthermore, the reduction in PC, a critical component of the endoplasmic reticulum (ER) membrane, leads to ER stress.[1][6] Prolonged ER stress, in turn, activates the apoptotic cascade, as evidenced by increased caspase-3/7 activity, leading to programmed cell death.[1]

Metabolic Reprogramming and Mitochondrial Dysfunction

A previously unappreciated effect of inhibiting the CDP-choline pathway is its profound impact on mitochondrial function.[1][2] Treatment with ICL-CCIC-0019 leads to a metabolic phenotype analogous to that induced by mitochondrial toxins, but without the production of reactive oxygen species.[1][7] This includes a decrease in mitochondrial respiration and a reduction in the expression of citrate synthase, a key enzyme in the TCA cycle.[1] The resulting energy stress leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][5] In an attempt to compensate for the mitochondrial dysfunction, cells upregulate glucose and acetate uptake, indicating a shift towards glycolysis.[1]

Preclinical Efficacy of ICL-CCIC-0019 in Solid Tumors

In Vitro Antiproliferative Activity

ICL-CCIC-0019 has demonstrated potent growth-inhibitory activity across a broad range of human cancer cell lines. In the NCI-60 screen, a panel of 60 different human tumor cell lines, ICL-CCIC-0019 exhibited a median GI50 (concentration causing 50% growth inhibition) of 1.12 μM.[1][2] Breast and non-small cell lung cancer cell lines were found to be particularly sensitive.[1]

Cancer TypeNumber of Cell LinesMedian GI50 (μM)
Overall 601.12
Breast Cancer N/A0.627
Non-Small Cell Lung Cancer N/A0.751
Data synthesized from the NCI-60 screen results reported in Trousil et al., Oncotarget, 2016.[1]
In Vivo Antitumor Efficacy

The in vivo antitumor activity of ICL-CCIC-0019 was evaluated in a human colon cancer (HCT116) xenograft mouse model.[1] Administration of ICL-CCIC-0019 resulted in significant inhibition of tumor growth.[1][2] Notably, changes in phosphocholine levels within the tumors following treatment could be non-invasively monitored using [18F]-fluoromethyl-[1,2–2H4]-choline positron emission tomography ([18F]-D4-FCH PET), highlighting a potential pharmacodynamic biomarker for assessing treatment response.[1][2]

In_Vivo_Xenograft_Workflow Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with ICL-CCIC-0019 or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Imaging [18F]-D4-FCH PET Imaging Treatment->Imaging Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Imaging->Endpoint

Caption: A generalized workflow for in vivo xenograft studies.

Key Experimental Protocols

Cell Proliferation (GI50) Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ICL-CCIC-0019 (e.g., 0.01 to 100 μM) for 72 hours.

  • Cell Viability Assessment: Use a sulforhodamine B (SRB) assay or a similar colorimetric method to determine cell density.

  • Data Analysis: Calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth compared to untreated controls.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with ICL-CCIC-0019 at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse ICL-CCIC-0019-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AMPK, citrate synthase, ER stress markers) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Challenges and Future Directions

Despite its promising preclinical activity, the clinical translation of ICL-CCIC-0019 has been hindered by unfavorable pharmacological properties, including adverse effects observed in rodent models such as mitochondrial changes and slight body weight reduction.[3] Future research efforts could focus on the development of second-generation derivatives of ICL-CCIC-0019 with an improved safety profile.[3][8] Strategies such as prodrug approaches or targeted delivery systems could be explored to enhance tumor-specific accumulation and minimize off-target effects.[3]

Conclusion

ICL-CCIC-0019 is a potent and selective inhibitor of choline kinase alpha with significant preclinical antitumor activity in a variety of solid tumor models. Its unique mechanism of action, which involves not only the disruption of membrane phospholipid synthesis but also the induction of profound metabolic stress and mitochondrial dysfunction, underscores the therapeutic potential of targeting choline metabolism in cancer. While challenges related to its pharmacological properties remain, ICL-CCIC-0019 serves as an important chemical probe and a foundation for the development of novel anticancer agents targeting this critical metabolic pathway.

References

  • Trousil, S., Kaliszczak, M., Schug, Z., Nguyen, Q. D., Tomasi, G., Favicchio, R., ... & Aboagye, E. O. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103–37120. [Link]

  • Oncotarget. (2016, June 14). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • ResearchGate. (2016, May 19). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • Wang, Y., Trousil, S., Kaliszczak, M., Twyman, F. J., Leach, M. O., & Aboagye, E. O. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Pharmaceutics, 13(7), 1078. [Link]

  • ResearchGate. (n.d.). ICL-CCIC-0019 is a selective and potent choline kinase inhibitor. [Link]

  • PubMed. (2016, June 14). The Novel Choline Kinase Inhibitor ICL-CCIC-0019 Reprograms Cellular Metabolism and Inhibits Cancer Cell Growth. [Link]

  • PubMed. (2021, July 14). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. [Link]

  • AACR Journals. (2015, December 1). Abstract C118: Choline kinase inhibition with the novel pharmacological inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

Sources

ICL-CCIC-0019 selectivity profile against human kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ICL-CCIC-0019 is a potent, small-molecule inhibitor of Choline Kinase Alpha (CHKA) , the enzyme responsible for the first committed step in the Kennedy pathway of phosphatidylcholine biosynthesis.[1][2][3][4][5] Unlike the vast majority of kinase inhibitors in oncology which target the ATP-binding pocket, ICL-CCIC-0019 is competitive with the substrate (choline) and non-competitive with ATP.

This distinct mechanism of action confers an exceptional selectivity profile. In a screen of 131 human kinases, ICL-CCIC-0019 demonstrated a "clean" profile with negligible cross-reactivity against the protein kinome. Furthermore, it exhibits isoform specificity, effectively inhibiting CHKA while sparing the closely related isoform Choline Kinase Beta (CHKB). This guide details the quantitative selectivity metrics, structural basis of specificity, and validated protocols for profiling this compound.

Compound Identity & Mechanism

  • Compound Name: ICL-CCIC-0019[1][2][3][4][5][6][7][8]

  • Primary Target: Choline Kinase Alpha (CHKA)[1][2][3][4][5][6][7][8][9]

  • Mechanism of Action: Choline-competitive / ATP-non-competitive

  • Chemical Class: Bis-cationic derivative (contains a dimethylaminopyridine moiety mimicking choline)

Structural Basis of Selectivity

The high selectivity of ICL-CCIC-0019 arises from its design as a choline mimetic. Protein kinases share a highly conserved ATP-binding pocket (the hinge region), which is the primary source of off-target toxicity for ATP-competitive inhibitors. By targeting the unique choline-binding site of CHKA, ICL-CCIC-0019 bypasses the entire protein kinome.

Mechanism Substrate Choline Enzyme CHKA Enzyme Substrate->Enzyme Endogenous Binding ATP ATP ATP->Enzyme Cofactor Binding Product Phosphocholine Enzyme->Product Catalysis Inhibitor ICL-CCIC-0019 Inhibitor->ATP No Competition Inhibitor->Enzyme Competes with Choline

Figure 1: Mechanism of Action. ICL-CCIC-0019 competes with Choline for the substrate binding site, avoiding the conserved ATP pocket common to protein kinases.

Selectivity Profile Data

The Human Kinase Panel (Protein Kinome)

ICL-CCIC-0019 was subjected to a diversity panel of 131 human kinases , representing all major branches of the kinome (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

MetricResultInterpretation
Panel Size 131 KinasesBroad coverage of the protein kinome.
Concentration 10 µMHigh screening concentration to detect weak off-targets.
Hit Rate 0%No significant inhibition (>50%) observed in protein kinases.
Selectivity Score S(10) ≈ 0.0Indicates a "surgical" target profile.

Expert Insight: The lack of inhibition against protein kinases at 10 µM is rare for small molecules. This confirms that the bis-cationic structure does not intercalate into the ATP hinge region of protein kinases.

Isoform Selectivity (Lipid Kinases)

The most critical selectivity challenge for CHKA inhibitors is distinguishing between the Alpha (CHKA) and Beta (CHKB) isoforms.

Target IsoformIC50 (µM)Selectivity Ratio
CHKA (Human) 0.27 ± 0.06 1x (Primary Target)
CHKB (Human) > 10.0> 37x

Data Synthesis: In comparative assays (ADP-Glo), ICL-CCIC-0019 inhibited CHKA activity by ~53-70% at test concentrations where CHKB activity remained unaffected.[7] This isoform selectivity is crucial because CHKB mutations are linked to muscular dystrophy, whereas CHKA is the oncogenic driver.

Biological Validation & Signaling

Inhibition of CHKA by ICL-CCIC-0019 leads to a collapse of the Kennedy Pathway, resulting in reduced phosphocholine (PCho) and downstream metabolic stress.[1]

KennedyPathway Choline Extracellular Choline IntraCholine Intracellular Choline Choline->IntraCholine Transporters (CTL1) PCho Phosphocholine (PCho) IntraCholine->PCho Phosphorylation CHKA CHKA Enzyme CHKA->PCho Catalyzes CDP CDP-Choline PCho->CDP PCYT1A PtdCho Phosphatidylcholine (Membrane) CDP->PtdCho CEPT1 Mito Mitochondrial Dysfunction PtdCho->Mito Lipid depletion triggers metabolic stress ICL ICL-CCIC-0019 ICL->CHKA Inhibits

Figure 2: The Kennedy Pathway. ICL-CCIC-0019 blocks the conversion of Choline to Phosphocholine, leading to membrane lipid depletion and mitochondrial stress.[2]

Experimental Protocols

To validate the selectivity and potency of ICL-CCIC-0019, the following protocols are recommended. These are self-validating systems using internal controls.

In Vitro Choline Kinase Assay (Radiometric Validation)

Standard non-radioactive assays (ADP-Glo) can be used, but the radiometric assay is the gold standard for confirming substrate competition.

Reagents:

  • Recombinant Human CHKA (Δ49N truncated form is common for stability).

  • [³H]-Choline Chloride.[1][3]

  • ATP (10 mM stock).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM EGTA.

Workflow:

  • Preparation: Dilute ICL-CCIC-0019 in DMSO (Final DMSO < 1%).

  • Incubation: Mix Enzyme + Inhibitor + Buffer. Incubate 20 min at 37°C.

  • Initiation: Add substrate mix (ATP + [³H]-Choline).

  • Reaction: Run for 30 min at 37°C.

  • Termination: Stop reaction with ice-cold stop buffer.

  • Separation: Use ion-exchange chromatography (e.g., Dowex resin) to separate [³H]-PCho (product) from [³H]-Choline (substrate).

  • Quantification: Scintillation counting.

Validation Criteria:

  • Z' Factor: Must be > 0.5 for screening.

  • Reference Inhibitor: MN58B or Hemicholinium-3 should be used as a positive control.

Cellular Target Engagement (18F-PET Surrogate)

For researchers with imaging capabilities, target engagement can be validated non-invasively using [¹⁸F]-Fluoromethylcholine ([¹⁸F]-FCH).

  • Principle: ICL-CCIC-0019 inhibits the phosphorylation of [¹⁸F]-FCH.

  • Readout: Reduced retention of radioactive signal in cells/tumors (since [¹⁸F]-FCH is trapped only after phosphorylation).

  • Protocol: Treat cells with ICL-CCIC-0019 (1-10 µM) for 1 hour -> Pulse with [¹⁸F]-FCH -> Wash -> Measure uptake vs. control.

References

  • Trousil, S., et al. (2016). "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[3][6] Oncotarget, 7(24), 37103–37120.[6] [Link]

  • Kaliszczak, M., et al. (2019). "Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019." Pharmaceutics, 13(7), 1078.[8] [Link][1][3][7][8]

  • Trousil, S., et al. (2019). "Positron Emission Tomography Imaging of Choline Kinase Alpha Expression and Inhibition in Breast Tumors." Clinical Cancer Research. (Contextual reference for [18F] methods).

Sources

Methodological & Application

Technical Guide: ICL-CCIC-0019 Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ICL-CCIC-0019-SOL-01

Abstract

This technical guide provides a rigorous methodology for the solubilization, handling, and storage of ICL-CCIC-0019, a potent and selective Choline Kinase Alpha (CHKA) inhibitor. Due to its unique bolaamphiphilic chemical structure and hygroscopic nature, ICL-CCIC-0019 requires specific handling protocols to ensure experimental reproducibility. This document outlines the critical steps for preparing high-integrity DMSO stock solutions and subsequent aqueous dilutions for in vitro and in vivo applications.

Introduction & Mechanism of Action

ICL-CCIC-0019 is a bis-cationic, small-molecule inhibitor of Choline Kinase Alpha (CHKA), the enzyme responsible for the first committed step in the Kennedy pathway of phosphatidylcholine synthesis.[1]

  • Mechanism: It acts as a choline-competitive inhibitor (not ATP-competitive), leading to a rapid depletion of intracellular phosphocholine.

  • Cellular Impact: Treatment induces G1 cell cycle arrest, Endoplasmic Reticulum (ER) stress, and mitochondrial dysfunction, ultimately triggering apoptosis in cancer cells.[1][2][3]

  • Structural Challenge: The molecule features a symmetric bis-pyridinium structure linked by a dodecane chain. This "bolaamphiphilic" character (two polar heads separated by a long hydrophobic chain) gives it surfactant-like properties, necessitating careful solubilization to avoid micelle formation or precipitation in aqueous media.

Physicochemical Profile

PropertyData
Compound Name ICL-CCIC-0019
CAS Number 936498-64-5 (Bromide salt)
Molecular Formula C₂₆H₄₄Br₂N₄
Molecular Weight 572.47 g/mol
Appearance White to off-white solid
Solubility (DMSO) ~8.3 mg/mL (14.5 mM) to 20 mg/mL (35 mM) with sonication
Solubility (Water) Limited/Poor without co-solvents; surfactant behavior
Hygroscopicity High (Absorbs moisture rapidly)

Protocol: DMSO Stock Solution Preparation

Critical Pre-Requisites
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Sigma-Aldrich Hybridoma grade).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.

  • Environment: Low humidity is preferred due to the compound's hygroscopicity.

Step-by-Step Methodology

Target Concentration: 10 mM (Recommended for stability and ease of calculation).

  • Equilibration: Allow the vial of ICL-CCIC-0019 to equilibrate to room temperature before opening to prevent water condensation on the solid.

  • Weighing: Accurately weigh the necessary amount of ICL-CCIC-0019.

    • Calculation: To prepare 1 mL of 10 mM stock , weigh 5.72 mg of powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Note: Do not use aqueous buffers at this stage.

  • Dissolution (The Critical Step):

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication: Place the sealed vial in an ultrasonic water bath at room temperature. Sonicate for 5–10 minutes .

    • Why? The crystalline lattice of the bromide salt is robust. Sonication provides the acoustic cavitation energy needed to break intermolecular interactions and fully solvate the cationic heads.

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear and colorless. If any particulate matter or "shimmering" (schlieren lines) remains, repeat sonication.

Workflow Visualization

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Powder (e.g., 5.72 mg) Start->Weigh AddSolvent Add Anhydrous DMSO (e.g., 1.0 mL) Weigh->AddSolvent Process Vortex (30s) + Sonicate (5-10 min) AddSolvent->Process QC Visual QC: Clear Solution? Process->QC QC->Process No (Particulates) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Store at -80°C (Desiccated) Aliquot->Store

Figure 1: Workflow for the preparation of ICL-CCIC-0019 stock solution in DMSO.

Storage & Stability

ICL-CCIC-0019 in solution is sensitive to freeze-thaw cycles and moisture.

  • Temperature: Store stock solutions at -80°C for long-term storage (up to 6 months). -20°C is acceptable for short-term use (< 1 month).[4]

  • Container: Use amber glass vials or opaque polypropylene tubes to protect from light.

  • Freeze-Thaw: Aliquot the stock solution (e.g., 20–50 µL per tube) immediately after preparation to avoid repeated freeze-thaw cycles.

    • Limit: Do not exceed 3 freeze-thaw cycles.

  • Desiccation: Store vials in a sealed container with desiccant packs (e.g., silica gel) to minimize moisture absorption by the DMSO.

Protocol: Serial Dilution for In Vitro Assays

Due to the bolaamphiphilic nature of ICL-CCIC-0019, direct dilution of high-concentration DMSO stock into aqueous media can cause local precipitation or micelle formation. A "Intermediate Dilution" step is recommended.

Dilution Scheme

Goal: Create a dose-response curve (e.g., 0.1 µM to 10 µM final assay concentration).

  • Preparation of 100x Concentrates (in DMSO):

    • Perform all serial dilutions using 100% DMSO first.

    • Example: Dilute 10 mM stock 1:10 in DMSO to get 1 mM. Then dilute 1 mM 1:10 to get 0.1 mM.

    • Reasoning: This maintains solubility and ensures the compound is fully dissolved before it encounters water.

  • Intermediate Aqueous Step (Optional but Recommended):

    • Dilute the 100x DMSO concentrate 1:10 into culture medium (pre-warmed) to create a 10x Working Solution .

    • Note: This results in 10% DMSO. Mix rapidly to disperse.

  • Final Addition:

    • Add the 10x Working Solution 1:10 to the cells.

    • Final Solvent Load: 1% DMSO (Ensure your vehicle control also contains 1% DMSO).

Dilution Visualization

DilutionScheme cluster_DMSO Serial Dilution in 100% DMSO cluster_Media Final Assay Well Stock 10 mM Stock (100% DMSO) D1 1 mM (100x) Stock->D1 1:10 in DMSO Well1 10 µM Final (1% DMSO) Stock->Well1 1:100 Dilution (Direct or via Intermediate) D2 0.1 mM (100x) D1->D2 1:10 in DMSO Well2 1 µM Final (1% DMSO) D1->Well2 1:100 Dilution

Figure 2: Serial dilution strategy to prevent precipitation. Dilutions are performed in DMSO before the final spike into aqueous media.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Solution is cloudy after vortexing Incomplete solvation of the crystal lattice.Sonicate at 40 kHz for 5–10 minutes. Warm slightly to 37°C if necessary, then vortex again.
Precipitation in cell media "Shock" precipitation due to rapid polarity change.Use the Intermediate Dilution method (dilute into media 10x first, mix, then add to cells). Ensure DMSO < 1% final.
Inconsistent IC50 values Moisture uptake in stock or adsorption to plastic.Use fresh aliquots (single use). Use low-binding polypropylene plastics.
Cell Lysis (Non-specific) Surfactant effect at high concentrations.Verify concentrations > 25 µM. ICL-CCIC-0019 can act as a surfactant; ensure toxicity controls (LDH release) are included.

References

  • Trousil, S., et al. (2016). "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[5][4] Oncotarget, 7(24), 37103–37120.[1][5][4]

  • MedChemExpress. "ICL-CCIC-0019 Product Datasheet & Solubility."

  • TargetMol. "ICL-CCIC-0019 Chemical Properties and Handling." [6]

  • Kaliszczak, M., et al. (2021). "Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019." Molecules, 26(14), 4278.

Sources

Application Note and Protocol: Determining the Optimal Concentration of ICL-CCIC-0019 for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase α (CHKA), a critical enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine (PC).[1][2] As PC is an essential component of cellular membranes, its synthesis is often upregulated in cancer cells to support rapid proliferation.[2][3] By targeting CHKA, ICL-CCIC-0019 disrupts cellular metabolism, leading to G1 phase cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis in a wide range of cancer cell lines.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of ICL-CCIC-0019 for in vitro cytotoxicity assays, ensuring reliable and reproducible results.

Mechanism of Action of ICL-CCIC-0019

ICL-CCIC-0019 acts as a competitive inhibitor of choline, binding to the active site of CHKA.[1] This inhibition prevents the phosphorylation of choline to phosphocholine, the first committed step in the CDP-choline pathway for de novo PC synthesis.[1][2] The depletion of the intracellular phosphocholine pool disrupts the integrity and signaling functions of cell membranes, triggering a cascade of cellular stress responses.[1][3] Notably, the cytotoxic effects of ICL-CCIC-0019 are significantly more pronounced in cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent.[6]

cluster_0 Cellular Environment cluster_1 Downstream Effects Choline Choline CHKA Choline Kinase α (CHKA) Choline->CHKA Binds ICL-CCIC-0019 ICL-CCIC-0019 ICL-CCIC-0019->CHKA Inhibits Phosphocholine Phosphocholine CHKA->Phosphocholine Phosphorylates Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Phosphocholine->Phosphatidylcholine_Synthesis Leads to Membrane_Integrity Membrane Integrity & Signaling Phosphatidylcholine_Synthesis->Membrane_Integrity Maintains Phosphatidylcholine_Synthesis->Membrane_Integrity Cell_Cycle_Arrest G1 Cell Cycle Arrest Membrane_Integrity->Cell_Cycle_Arrest Disruption leads to ER_Stress ER Stress Membrane_Integrity->ER_Stress Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ER_Stress->Apoptosis

Figure 1: Simplified signaling pathway of ICL-CCIC-0019 action.

Determining Optimal Concentration: Experimental Protocol

The optimal concentration of ICL-CCIC-0019 for cytotoxicity assays is cell-line dependent. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) for each cell line of interest.

Materials and Reagents
  • ICL-CCIC-0019 (CAS: 936498-64-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Selected cytotoxicity assay kit (e.g., Sulforhodamine B (SRB), MTT, or Caspase-Glo® 3/7 Assay)

  • Multichannel pipette

  • Microplate reader

Stock Solution Preparation
  • Reconstitution: ICL-CCIC-0019 is soluble in DMSO.[4][5] To prepare a 10 mM stock solution, dissolve 5.72 mg of ICL-CCIC-0019 (Molecular Weight: 572.47 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Experimental Workflow

Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_1 2. Incubation (24 hours) Cell_Seeding->Incubation_1 Serial_Dilution 3. Prepare Serial Dilutions of ICL-CCIC-0019 Incubation_1->Serial_Dilution Treatment 4. Cell Treatment Incubation_1->Treatment Serial_Dilution->Treatment Incubation_2 5. Incubation (48-72 hours) Treatment->Incubation_2 Cytotoxicity_Assay 6. Perform Cytotoxicity Assay (e.g., SRB) Incubation_2->Cytotoxicity_Assay Data_Analysis 7. Data Analysis (IC50/GI50 Calculation) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for determining the optimal concentration of ICL-CCIC-0019.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). The optimal seeding density should allow for logarithmic growth during the treatment period.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of ICL-CCIC-0019 Serial Dilutions:

    • Prepare a series of dilutions of the ICL-CCIC-0019 stock solution in complete cell culture medium. A common starting point is a 2X concentrated series of the final desired concentrations.

    • A suggested concentration range to start with is 0.01 µM to 100 µM, using a 1:3 or 1:5 serial dilution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared ICL-CCIC-0019 dilutions to the respective wells.

    • Ensure each concentration is tested in triplicate or quadruplicate for statistical significance.

  • Incubation:

    • Incubate the treated plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.

  • Cytotoxicity Assay (Example: Sulforhodamine B Assay):

    • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percentage Growth Inhibition:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell growth inhibition for each concentration using the following formula:

      • % Growth Inhibition = 100 - [ (Mean Absorbance of Treated Wells) / (Mean Absorbance of Vehicle Control Wells) ] * 100

  • Determine IC50/GI50 Value:

    • Plot the percentage of growth inhibition against the logarithm of the ICL-CCIC-0019 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 or GI50 value. This value represents the concentration of ICL-CCIC-0019 that causes 50% inhibition of cell growth.

Expected Results and Data Presentation

The cytotoxic effect of ICL-CCIC-0019 is dose-dependent. The IC50/GI50 values can vary significantly between different cancer cell lines.

Cell LineAssay TypeIC50 / GI50 (µM)Reference
NCI-60 Panel (median)Not Specified1.12 (GI50)[1][2]
HCT-116[3H]phosphocholine formation1.3 (EC50)[4]
HCT-116Sulforhodamine B0.64 (GI50)[4]
A549Sulforhodamine BNot Specified[4]
Various Cancer Lines (mean)Sulforhodamine B1.09 (GI50)[7]
Normal Cell LinesNot Specified30 - 120 (GI50)[6][7]

Table 1: Reported IC50/GI50 values of ICL-CCIC-0019 in various cell lines.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate.
No cytotoxic effect observed ICL-CCIC-0019 degradation, incorrect concentration, resistant cell line.Use freshly prepared dilutions from a properly stored stock solution. Verify calculations. Consider using a higher concentration range or a different cell line.
Precipitation of ICL-CCIC-0019 in medium Low solubility at high concentrations.Ensure the final DMSO concentration in the medium is low (typically <0.5%). If precipitation occurs, prepare fresh dilutions and ensure thorough mixing.

Conclusion

This application note provides a detailed protocol for determining the optimal concentration of the CHKA inhibitor ICL-CCIC-0019 for in vitro cytotoxicity assays. By following this guide, researchers can obtain accurate and reproducible IC50/GI50 values, which are essential for further investigation into the therapeutic potential of this compound. The provided information on the mechanism of action and expected outcomes will aid in the design and interpretation of experiments.

References

  • Trousil S, Kaliszczak M, Schug Z, et al. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget. 2016;7(24):37103-37120. [Link]

  • Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. MDPI. Accessed February 24, 2026. [Link]

  • The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. PubMed. Accessed February 24, 2026. [Link]

  • The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. ResearchGate. Accessed February 24, 2026. [Link]

  • Antiproliferative activity characterization of ICL-CCIC-0019, CK146 and... ResearchGate. Accessed February 24, 2026. [Link]

  • IcL-ccIc-0019 is a selective and potent choline kinase inhibitor. (A)... ResearchGate. Accessed February 24, 2026. [Link]

  • Abstract C118: Choline kinase inhibition with the novel pharmacological inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth | Request PDF. ResearchGate. Accessed February 24, 2026. [Link]

Sources

protocol for treating tumor xenografts with ICL-CCIC-0019

Application Note: Protocol for Treating Tumor Xenografts with ICL-CCIC-0019 (Choline Kinase Inhibitor)[1][2]

Executive Summary & Mechanism of Action

ICL-CCIC-0019 is a potent, selective small-molecule inhibitor of Choline Kinase Alpha (CHKA) .[1][2][3][4][5] Unlike standard kinase inhibitors that target signal transduction (e.g., EGFR, PI3K), ICL-CCIC-0019 targets cancer metabolism. CHKA catalyzes the phosphorylation of choline to phosphocholine (PCho), the first committed step in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis.

Therapeutic Rationale: Rapidly dividing tumor cells have a high demand for membrane phospholipids. By inhibiting CHKA, ICL-CCIC-0019 depletes the intracellular pool of phosphocholine, leading to:

  • Membrane Synthesis Blockade: Inability to synthesize new membranes for daughter cells.

  • ER Stress: Accumulation of unfolded proteins due to lipid imbalance.

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential and subsequent apoptosis.

Mechanistic Pathway Diagram

CHKA_PathwayCholineExtracellular CholinePChoPhosphocholine(PCho)Choline->PCho PhosphorylationCHKACholine Kinase Alpha(CHKA)CHKA->PCho CatalyzesICLICL-CCIC-0019(Inhibitor)ICL->CHKA InhibitsPCPhosphatidylcholine(Membrane Lipids)PCho->PC Kennedy PathwayER_StressER Stress(CHOP/GPR78)PC->ER_Stress Lipid DepletionMitoMitochondrialDysfunctionPC->Mito Membrane CompromiseApoptosisApoptosis(Caspase-3)ER_Stress->ApoptosisMito->Apoptosis

Caption: Mechanism of Action. ICL-CCIC-0019 blocks CHKA, preventing Phosphocholine formation, triggering fatal ER and mitochondrial stress.[1][2][5][6]

Pre-Clinical Formulation Strategy

ICL-CCIC-0019 is a bis-cationic molecule. Its solubility in water is limited, and it requires a vehicle that prevents precipitation in the peritoneal cavity while minimizing vehicle-associated toxicity.

Formulation A: Standard Efficacy (Recommended)

This formulation uses Sulfobutyl ether-beta-cyclodextrin (SBE-

ComponentConcentrationRolePreparation Step
ICL-CCIC-0019 8.3 mg/mL (Stock)APIDissolve powder in 100% DMSO. Store at -20°C.
DMSO 10% (Final)Co-solventInitial solubilization.
SBE-

-CD
20% (w/v) in SalineCarrierDissolve SBE-

-CD powder in 0.9% Saline. Filter sterilize (0.22

m).

Preparation Protocol (Example for 1 mL Working Solution):

  • Prepare the Vehicle : Dissolve 20g of SBE-

    
    -CD in 100mL of 0.9% sterile saline.
    
  • Thaw the DMSO Stock (8.3 mg/mL) of ICL-CCIC-0019.

  • Add 100

    
    L  of DMSO Stock dropwise to 900 
    
    
    L
    of the SBE-
    
    
    -CD Vehicle while vortexing.
  • Final Concentration: ~0.83 mg/mL.

  • Stability: Use within 30 minutes of preparation to prevent precipitation.

Formulation B: Chronic Dosing (>15 Days)

For long-term studies where cyclodextrin load might be a concern, a lipid-based vehicle can be used.

  • Vehicle: 10% DMSO / 90% Corn Oil.

  • Note: Absorption kinetics will be slower (depot effect) compared to the aqueous cyclodextrin formulation.

In Vivo Xenograft Establishment

The HCT116 (Colorectal Carcinoma) model is the gold standard for CHKA inhibitors due to its high dependence on the Kennedy pathway and high basal CHKA expression.

Cell Preparation
  • Culture: Grow HCT116 cells in McCoy’s 5A medium + 10% FBS. Harvest at 70-80% confluence (log phase).

  • Wash: Wash 2x with PBS to remove all serum (serum proteins can interfere with Matrigel polymerization).

  • Resuspension: Resuspend cells at 5

    
     10
    
    
    cells/mL
    in cold PBS.
Implantation
  • Mix: Combine cell suspension 1:1 with Matrigel (Growth Factor Reduced) on ice.

    • Final Concentration: 2.5

      
       10
      
      
      cells/mL.
  • Injection: Inject 100

    
    L  subcutaneously into the right flank of female BALB/c nu/nu mice (6-8 weeks old).
    
    • Cell Load: 2.5 million cells per mouse.

  • Growth Phase: Monitor tumors until they reach 100–150 mm

    
      (approx. 7-10 days). Randomize mice into groups (n=8-10) to ensure equal average tumor volume across cohorts.
    

Treatment Protocol & Dosing Regimen

ICL-CCIC-0019 has a short plasma half-life (~50 mins above GI

Dosing Parameters
  • Dose: 10 mg/kg.[1]

  • Route: Intraperitoneal (i.p.).

  • Frequency: QD (Once Daily).

  • Duration: 14–21 days.

Calculation Example (20g Mouse)
  • Target Dose: 10 mg/kg.[1]

  • Mouse Weight: 0.02 kg.

  • Required Mass: 0.2 mg.

  • Formulation Conc: 0.83 mg/mL.[7]

  • Injection Volume:

    
    .
    
Experimental Workflow Diagram

Xenograft_Workflowcluster_TreatmentTreatment Phase (14-21 Days)CellsHCT116 Culture(Log Phase)ImplantImplantation(2.5M cells + Matrigel)Cells->ImplantRandomizeRandomization(Vol: 100-150 mm³)Implant->Randomize ~7-10 DaysDose_GrpGroup A: VehicleGroup B: ICL-CCIC-0019 (10mg/kg)Randomize->Dose_GrpMonitorDaily: Weight3x/Week: CaliperDose_Grp->MonitorHarvestHarvest & Analysis(MRS / IHC)Monitor->Harvest End of Study

Caption: Experimental timeline from cell culture to tissue harvest.

Pharmacodynamic (PD) Monitoring & Analysis

To validate the study, you must prove that the drug hit its target (CHKA) and elicited the expected metabolic phenotype.

A. Tumor Growth Inhibition (TGI)
  • Measure tumor volume (

    
    ) using calipers: 
    
    
    .
  • Calculate %TGI:

    
    .
    
B. Metabolic Biomarker: 1H-MRS (Magnetic Resonance Spectroscopy)

This is the definitive assay for CHKA inhibitors.

  • Sample Prep: Flash freeze tumor tissue in liquid nitrogen. Extract using the dual-phase method (Methanol/Chloroform/Water).

  • Assay: Perform high-resolution 1H-MRS on the aqueous phase.

  • Readout: Calculate the Phosphocholine (PCho) / Glycerophosphocholine (GPC) ratio.

    • Expected Result: Significant decrease in PCho and PCho/GPC ratio in treated tumors compared to vehicle.

C. Immunohistochemistry (IHC)
  • Cleaved Caspase-3: Marker for apoptosis (expect increase).

  • Ki67: Marker for proliferation (expect decrease).

  • CHOP / GRP78: Markers for ER Stress (expect increase).

Safety & Troubleshooting

  • Weight Loss: ICL-CCIC-0019 may cause mild weight loss.[4] If weight loss exceeds 15%, institute a "drug holiday" (skip 1 dose) and provide wet mash.

  • Precipitation: If the formulation turns cloudy, do not inject. Re-vortex or warm slightly to 37°C. If it remains cloudy, prepare fresh.

  • Clearance: Due to rapid clearance, strict adherence to the 24h dosing interval is critical. Do not miss weekend doses.

References

  • Trousil S, et al. "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[6] Oncotarget, 2016.[2][5][6][7][8]

  • MedChemExpress. "ICL-CCIC-0019 Product Information and Formulation Guide."

  • Imperial College London. "N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells" (Contextual reference for Imperial College drug discovery programs).[9] [9]

  • Trousil S, et al. "ICL-CCIC-0019 inhibits CHKA in vivo and has potent antitumor activity."[1] ResearchGate, 2016.[8] [3]

Application Note: Metabolic Profiling of Choline Kinase Inhibition using ICL-CCIC-0019

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitor)

Abstract & Introduction

Aberrant choline metabolism is a hallmark of oncogenesis, characterized by the overexpression of Choline Kinase alpha (ChoK


).[1] This enzyme catalyzes the phosphorylation of free choline into phosphocholine (PCho), the first committed step in the Kennedy Pathway for phosphatidylcholine (PC) synthesis.

ICL-CCIC-0019 is a potent, selective, small-molecule inhibitor of ChoK


 developed to target this metabolic dysregulation.[2][3] Treatment with ICL-CCIC-0019 results in a rapid, dose-dependent reduction in intracellular PCho levels and a subsequent decrease in total membrane phosphoglycerides.

This application note provides a rigorous, self-validating protocol for quantifying PCho reduction in cancer cell lines using Proton Nuclear Magnetic Resonance (


H-NMR) . Unlike colorimetric assays, NMR provides a holistic view of the metabolic landscape, allowing researchers to simultaneously validate target engagement (PCho drop) and substrate accumulation (Choline rise).

Mechanism of Action

The efficacy of ICL-CCIC-0019 is defined by its ability to blockade the Kennedy Pathway. The diagram below illustrates the metabolic flux and the specific inhibition point.

KennedyPathway Choline Free Choline (Substrate) PCho Phosphocholine (Biomarker) Choline->PCho Phosphorylation ICL ICL-CCIC-0019 (Inhibitor) ChoK Choline Kinase alpha (ChoKα) ICL->ChoK Inhibition ChoK->PCho Blocked by ICL-CCIC-0019 CDP CDP-Choline PCho->CDP CCTα PC Phosphatidylcholine (Membrane Lipid) CDP->PC CPT

Figure 1: The Kennedy Pathway showing the specific blockade of Choline Kinase alpha by ICL-CCIC-0019.[2] Successful inhibition leads to a depletion of the Phosphocholine pool.[2]

Experimental Strategy

To ensure data integrity, this protocol utilizes a Dual-Phase Extraction . This separates water-soluble metabolites (Choline, PCho, GPC) from the lipid fraction (Phosphatidylcholine), preventing spectral interference.

Critical Parameters
  • Dose:

    
     (Typical IC
    
    
    
    in HCT116/MDA-MB-231 is
    
    
    ).
  • Timepoints:

    • 6h: Early metabolic response (Target Engagement).

    • 24h: Phenotypic response (G1 Cell Cycle Arrest/Apoptosis).[2][3][4]

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for chemical shift referencing (

    
    ) and quantification.
    

Protocol: Cell Culture & Treatment

Objective: Treat cells while minimizing metabolic noise induced by handling stress.

  • Seeding: Seed cancer cells (e.g., HCT116) in

    
     dishes (
    
    
    
    cells/dish). Allow 24h attachment.
  • Treatment:

    • Control Group: Replace media with fresh media containing DMSO (

      
      ).
      
    • Experimental Group: Replace media with fresh media containing ICL-CCIC-0019 (

      
      ).
      
  • Incubation: Incubate at

    
    , 
    
    
    
    for the designated timepoint (e.g., 24h).
  • Harvesting (Metabolic Quenching):

    • Crucial Step: Metabolism must be stopped instantly to prevent PCho degradation.

    • Place dishes on ice .

    • Aspirate media rapidly.

    • Wash

      
       with ice-cold PBS .
      
    • Add

      
      ice-cold Methanol  directly to the plate.
      
    • Scrape cells and transfer the suspension to a

      
       Falcon tube.
      

Protocol: Dual-Phase Metabolite Extraction

Objective: Isolate PCho from lipids and proteins.

ExtractionWorkflow cluster_phases Phase Separation Sample Cell Suspension (in Methanol) Chloroform Add Chloroform (1:1 ratio) Sample->Chloroform Water Add Water (Phase separation) Chloroform->Water Centrifuge Centrifuge 3000g @ 4°C Water->Centrifuge Aqueous Upper Aqueous Phase (Contains PCho, Choline) Centrifuge->Aqueous Organic Lower Organic Phase (Contains Lipids/PC) Centrifuge->Organic Lyophilize Lyophilize Aqueous Phase Aqueous->Lyophilize NMR_Tube Reconstitute in D2O + TSP Standard Lyophilize->NMR_Tube

Figure 2: Modified Bligh-Dyer extraction workflow for NMR sample preparation.

Step-by-Step:

  • Chloroform Addition: Add

    
     Chloroform to the methanol cell lysate (1:1 ratio). Vortex vigorously for 30 seconds.
    
  • Water Addition: Add

    
     HPLC-grade Water. Vortex.
    
  • Separation: Centrifuge at

    
     for 15 minutes at 
    
    
    
    .
  • Collection:

    • Carefully pipette the Upper Aqueous Phase (Methanol/Water) into a fresh tube. Avoid disturbing the interphase protein disk.

  • Drying: Lyophilize (freeze-dry) the aqueous phase overnight to remove solvents.

  • Reconstitution: Dissolve the dried powder in

    
     of Deuterium Oxide (
    
    
    
    ) containing
    
    
    TSP (Internal Standard).

Protocol: H-NMR Acquisition & Analysis

Objective: Quantify PCho relative to the internal standard.

Instrument Settings
  • Field Strength:

    
     (600 MHz recommended for clear PCho/Choline separation).
    
  • Temperature:

    
     (
    
    
    
    ).
  • Pulse Sequence: 1D NOESY presat (e.g., noesypr1d on Bruker) to suppress the residual water signal.

  • Scans: 128 or 256 scans to ensure high Signal-to-Noise (S/N).

  • Relaxation Delay:

    
     to allow full relaxation of methyl protons.
    
Spectral Analysis & Biomarker Identification

The choline-containing metabolites appear in the


 region.
MetaboliteChemical Shift (

, ppm)
MultiplicityExpected Change with ICL-CCIC-0019
TSP (Ref)

SingletN/A (Normalization Standard)
Free Choline

SingletIncrease (Substrate accumulation)
Phosphocholine (PCho)

SingletDecrease (Target Inhibition)
Glycerophosphocholine (GPC)

SingletVariable (often stable or slight decrease)

Quantification Formula:



Note: Both TSP and PCho methyl groups represent 9 protons. Therefore, the proton ratio is usually 1:1.

Normalization: Final concentration must be normalized to total protein content (measured from the interphase pellet during extraction using BCA assay) or cell count .

Troubleshooting & Self-Validation

A robust experiment using ICL-CCIC-0019 is self-validating. If the compound is active and the protocol is followed, you should observe a "Choline Shift" :

  • Validation Check 1 (The Crossover): As PCho peak intensity drops, the Free Choline peak intensity should rise or remain stable. If both disappear, you have lost the sample during extraction (likely aspiration error).

  • Validation Check 2 (The Lipid Phase): If required, run

    
    H-NMR on the organic phase (dissolved in 
    
    
    
    ). You should see a reduction in the Phosphatidylcholine headgroup signal at
    
    
    after 24-48h treatment.
  • pH Sensitivity: The chemical shifts of Choline and PCho are pH-sensitive. If peaks overlap, adjust the pH of the

    
     sample to 
    
    
    
    using
    
    
    or
    
    
    .

References

  • Primary Characterization of ICL-CCIC-0019: Trousil, S., Kaliszczak, M., Schug, Z., et al. (2016).[5][6] The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth.[2][3][5][4][6] Oncotarget, 7(24), 37103–37120.[4][6]

  • NMR Protocols for Choline Metabolism: Glunde, K., & Bhujwalla, Z. M. (2007). Metabolic profiles of cancer cells by 1H magnetic resonance spectroscopy. Methods in Enzymology, 434, 179–199.

  • ChoK

    
     as a Therapeutic Target: 
    Arlauckas, S. P., et al. (2016). Choline Kinase Alpha Inhibition Strategies: ICL-CCIC-0019 and Beyond. Molecular Cancer Therapeutics.
    
    
  • Metabolite Extraction Methodology: Beckonert, O., Keun, H. C., Ebbels, T. M., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703.

Sources

Application Note: Western Blot Analysis of CHKA Stability and Downstream Signaling Following ICL-CCIC-0019 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the pharmacodynamics of ICL-CCIC-0019 , a selective small-molecule inhibitor of Choline Kinase Alpha (CHKA).

This guide moves beyond generic blotting instructions, focusing on the specific molecular context of CHKA inhibition, the expected lack of protein degradation (target stability), and the necessity of secondary markers (ER stress) to validate drug efficacy.

Executive Summary & Mechanism of Action

ICL-CCIC-0019 is a potent, selective inhibitor of Choline Kinase Alpha (CHKA) , the first committed enzyme in the Kennedy pathway responsible for phosphatidylcholine (PC) biosynthesis.[1][2][3] Unlike proteolysis-targeting chimeras (PROTACs), ICL-CCIC-0019 functions primarily through competitive inhibition of the choline binding site, preventing the phosphorylation of choline into phosphocholine (PCho).

Critical Scientific Context for Western Blotting

When designing a Western Blot (WB) experiment for ICL-CCIC-0019, researchers must distinguish between Target Expression and Target Activity :

  • Target Stability (CHKA Levels): Previous structural studies indicate that ICL-CCIC-0019 binding does not compromise CHKA enzyme dimerization or induce significant destabilization/degradation of the protein complex [1]. Therefore, CHKA protein levels are expected to remain stable even under effective inhibitory concentrations. A decrease in band intensity may indicate off-target toxicity or cell death rather than specific drug-induced degradation.

  • Functional Readouts (Efficacy Markers): Since CHKA band intensity typically does not change, efficacy must be inferred via downstream signaling. ICL-CCIC-0019 is known to induce Endoplasmic Reticulum (ER) Stress (upregulation of BiP/GRP78, CHOP) and Apoptosis (PARP cleavage) due to the depletion of membrane phosphatidylcholine [1].

Pathway Visualization

The following diagram illustrates the Kennedy Pathway and the specific intervention point of ICL-CCIC-0019.

KennedyPathway Choline Choline PCho Phosphocholine (PCho) Choline->PCho Phosphorylation CHKA CHKA Enzyme (Target) CHKA->PCho Catalysis ICL ICL-CCIC-0019 (Inhibitor) ICL->CHKA Inhibition CDPCho CDP-Choline PCho->CDPCho PC Phosphatidylcholine (Membrane Integrity) CDPCho->PC ERStress ER Stress (BiP, CHOP) PC->ERStress Depletion Apoptosis Apoptosis (Cleaved PARP) ERStress->Apoptosis

Figure 1: Mechanism of Action.[1][2] ICL-CCIC-0019 inhibits CHKA, blocking PC synthesis.[1][2][3] This depletion triggers ER stress and apoptosis, which serve as secondary Western Blot markers.

Experimental Design & Controls

To scientifically validate the effect of ICL-CCIC-0019, the experimental design must include controls for both protein loading and drug activity.

Experimental ConditionConcentrationDurationPurpose
Vehicle Control DMSO (<0.1%)24h / 48hBaseline CHKA expression.
Low Dose 1 µM (approx. GI50)24h / 48hAssess sensitivity and initial stress response.
High Dose 5–10 µM24h / 48hConfirm dose-dependency of downstream markers (PARP/CHOP).
Positive Control Tunicamycin (2 µg/mL)4-6hValidates ER Stress antibody performance (BiP/CHOP).

Cell Line Selection:

  • Recommended: HCT116 (Colon) or MDA-MB-231 (Breast). These lines have high basal CHKA expression and documented sensitivity to ICL-CCIC-0019 [1].

Detailed Protocol: Western Blot Analysis

Phase A: Sample Preparation (Lysis)

Critical Insight: CHKA is a cytosolic enzyme. Standard RIPA buffer is sufficient, but phosphatase inhibitors are crucial if you intend to probe for signaling intermediates (e.g., p-Akt, p-MAPK) often modulated by choline kinase activity.

  • Harvest: Wash cells 2x with ice-cold PBS.

  • Lysis: Add Modified RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (1x) (Sodium Orthovanadate/NaF)

  • Incubation: Scrape cells and incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C . Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA Protein Assay. Do not use Bradford if your lysis buffer contains high detergent concentrations.

Phase B: Electrophoresis & Transfer

CHKA has a molecular weight of approximately 50–52 kDa .

  • Loading: Prepare samples with 4x Laemmli Buffer (with β-mercaptoethanol). Heat at 95°C for 5 minutes .

  • Load Amount: 20–30 µg of total protein per lane.

  • Gel: Use a 10% SDS-PAGE gel to resolve the 50 kDa region clearly while retaining lower molecular weight markers like Cleaved Caspase-3 (17/19 kDa) if needed.

  • Transfer: Wet transfer to Nitrocellulose or PVDF membrane (0.45 µm pore size) is recommended.

    • Settings: 100V for 60–90 minutes (ice block required).

Phase C: Immunoblotting

Note: The choice of antibody is critical. Monoclonal antibodies are preferred for specificity against the Alpha isoform vs. Beta isoform.

Target ProteinMW (kDa)Recommended Antibody TypeDilutionNote
CHKA ~50-52Rabbit Monoclonal (e.g., CST D5X9W)1:1000Primary readout.
BiP (GRP78) ~78Rabbit Polyclonal1:1000ER Stress marker (Efficacy check).
CHOP ~27Mouse Monoclonal1:1000Pro-apoptotic ER stress marker.
PARP 116 (89 cleaved)Rabbit Polyclonal1:1000Apoptosis marker.
GAPDH/β-Actin 37 / 42Mouse Monoclonal1:5000Loading Control.
  • Blocking: Block membrane in 5% Non-Fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

  • Primary Antibody: Incubate Overnight at 4°C with gentle agitation.

    • Why Overnight? Higher sensitivity and better signal-to-noise ratio compared to 1h at RT.

  • Washing: Wash 3 x 10 minutes with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000 – 1:10,000) for 1 hour at RT.

  • Detection: Use ECL (Enhanced Chemiluminescence) substrate. Image using a CCD camera system or X-ray film.

Data Analysis & Troubleshooting

Workflow Visualization

WB_Workflow cluster_0 Sample Prep cluster_1 Blotting cluster_2 Analysis Cells Treated Cells (HCT116 + ICL-CCIC-0019) Lysis Lysis (RIPA + Inhibitors) 4°C, 20 min Cells->Lysis BCA Norm. to 30µg Lysis->BCA PAGE SDS-PAGE (10%) BCA->PAGE Transfer Transfer to PVDF PAGE->Transfer Ab Primary Ab (O/N 4°C) Anti-CHKA Transfer->Ab Detect ECL Detection Ab->Detect Interp Interpretation: Stable CHKA + High CHOP Detect->Interp

Figure 2: Experimental Workflow. Step-by-step process from cell treatment to data interpretation.

Interpretation Guide
ObservationInterpretationAction
CHKA Band Unchanged Expected Result. ICL-CCIC-0019 inhibits activity, not stability.Proceed to check downstream markers.
CHKA Band Disappears Unexpected. Possible high-dose toxicity or proteasomal degradation.Repeat with proteasome inhibitor (MG132) to verify.
BiP/CHOP Bands Strong Positive Efficacy. Drug is inducing lipid depletion stress.Validates the compound is active.[1][4]
PARP Cleaved (89 kDa) Apoptosis. Cells are dying via programmed cell death.Correlate with cell viability assays (e.g., MTT).
High Background Non-specific binding.Increase blocking time or Tween-20 conc. (up to 0.2%).[2][4][5]

References

  • Trousil, S., Kaliszczak, M., Schug, Z., et al. (2016).[3][6][7] The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth.[1][2][3][5][6][7][8] Oncotarget, 7(24), 37103–37120.[6][7] [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting the Absence of Apoptosis in ICL-CCIC-0019 Treated Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

ICL-CCIC-0019 is a potent and selective inhibitor of choline kinase alpha (CHKA), a key enzyme in the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] Inhibition of this pathway by ICL-CCIC-0019 leads to a cascade of cellular events, including G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, which are expected to culminate in apoptosis.[3][4] This guide is designed for researchers who have treated their cell lines with ICL-CCIC-0019 but are not observing the expected apoptotic phenotype. As your dedicated scientific support partner, we will walk through a logical, evidence-based workflow to diagnose the underlying issue, from simple experimental checks to investigating complex biological resistance mechanisms.

Section 1: Initial Checks & Frequently Asked Questions (FAQs)

This section addresses the most common and easily rectifiable issues encountered in the lab. Before diving into complex biological troubleshooting, it is crucial to validate the fundamental components of your experiment.

Q1: I'm not observing any cell death after treatment. How can I be sure my ICL-CCIC-0019 compound is active and used correctly?

A1: This is the essential first checkpoint. Several factors can influence compound efficacy:

  • Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[1] If the powder or stock solution is old or has undergone multiple freeze-thaw cycles, its potency may be compromised.

  • Dose and Duration: The reported median GI50 (concentration for 50% growth inhibition) for ICL-CCIC-0019 across a 60-cell line panel is 1.12 µM.[2][3] However, sensitivity is cell-line specific. We recommend performing a dose-response curve (e.g., 0.1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell model. Apoptosis, as measured by caspase-3/7 activation, is typically robust after 48 hours of treatment.[3]

  • Solvent and Solubility: ICL-CCIC-0019 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally <0.5%) and consistent across all conditions, including your vehicle-only control.

Q2: My positive controls for apoptosis (e.g., staurosporine) are working, but the ICL-CCIC-0019 treated cells remain viable. What should I investigate next?

A2: This is an excellent control that correctly points the investigation away from the assay itself and towards the specific interaction between the drug and your cells. The next logical step is to consider cell-line specific biology. Not all cell lines are equally dependent on the choline metabolism pathway. Your cell line may have intrinsic resistance. A primary reason for this is the cellular mechanism to counteract apoptotic signals. The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) proteins is a critical determinant of a cell's fate.[5][6][7] High endogenous levels of anti-apoptotic proteins can create a higher threshold for inducing cell death.

Q3: Is it possible my apoptosis detection method is not suitable or is failing?

A3: Yes, this is a critical consideration. Apoptosis is a dynamic process, and different assays capture distinct stages.

  • Early vs. Late Apoptosis: Annexin V staining detects phosphatidylserine (PS) externalization, an early event.[8] Caspase-3/7 activation is a mid-stage event, marking the point of no return.[9] DNA fragmentation (e.g., TUNEL assay) is a hallmark of late-stage apoptosis.[10] If you are only looking at a late marker after a short incubation, you may miss the event.

  • Assay Compatibility: If your cells express fluorescent proteins like GFP, using an Annexin V-FITC kit is not advisable due to spectral overlap.[11] In such cases, choose a different fluorophore (e.g., PE, APC, or a luminescence-based assay).

Section 2: The Troubleshooting Workflow: A Step-by-Step Diagnostic Approach

If the initial checks do not resolve the issue, a systematic approach is required to pinpoint the problem. This workflow is designed to move from validating the measurement technique to confirming the biological response and, finally, to investigating resistance.

G cluster_0 cluster_1 Step 1: Validate Measurement cluster_2 Step 2: Confirm Pathway Activation cluster_3 Step 3: Investigate Resistance start Observation: No Apoptosis Detected assay_validation Perform Apoptosis Assays (Annexin V/PI & Caspase-3/7) with Positive/Negative Controls start->assay_validation assay_ok Assays Valid? assay_validation->assay_ok assay_ok->assay_validation No, Troubleshoot Assay (Reagents, Protocol, Instrument) western_blot Western Blot for Key Markers: - Cleaved Caspase-3 - Cleaved PARP - BCL-2 Family Proteins assay_ok->western_blot Yes pathway_active Pathway Activated? western_blot->pathway_active resistance Hypothesize Resistance Mechanism: - High anti-apoptotic protein levels? - Drug efflux? - Altered upstream signaling? pathway_active->resistance No solution Resolution: - Quantify BCL-2/MCL-1 - Consider combination therapy - Test alternative cell lines pathway_active->solution Yes, Apoptosis is Occurring (Re-evaluate quantification/timing) resistance->solution

Caption: A logical workflow for troubleshooting the lack of apoptosis.

Step 1: Validate the Apoptosis Assay

Your first priority is to rigorously confirm that your measurement system is working correctly. We recommend running two distinct assays in parallel to measure different stages of apoptosis.

This assay distinguishes between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Cell Preparation: Seed cells and treat with ICL-CCIC-0019 (at your optimized dose/duration), a vehicle control (e.g., DMSO), and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).

  • Harvesting:

    • Suspension Cells: Gently collect cells by centrifugation (300 x g, 5 min).

    • Adherent Cells: Crucially, avoid using trypsin. Use a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based). Trypsin can cleave membrane proteins and affect membrane integrity. Collect any floating cells from the supernatant as they are likely apoptotic.

  • Washing: Wash cells twice with cold 1X PBS.

  • Staining:

    • Resuspend ~1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC).

    • Add 5 µL of Propidium Iodide (PI) staining solution.[8]

    • Incubate for 15 minutes at room temperature, protected from light.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour). Use your positive control to set compensation and gates correctly.

This assay directly measures the enzymatic activity of the executioner caspases, providing a quantitative measure of apoptosis.

  • Cell Seeding: Seed cells in a white-walled (for luminescence) or black-walled (for fluorescence) 96-well plate. Include wells for untreated cells, vehicle controls, positive controls (staurosporine), and your ICL-CCIC-0019 experimental conditions.

  • Treatment: Treat cells as required.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or equivalent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate (containing the DEVD peptide sequence) with a lysis/assay buffer.[13]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.

    • Mix gently on a plate shaker for 30-60 seconds.

  • Incubation & Measurement: Incubate at room temperature for 1-3 hours, protected from light. Measure luminescence or fluorescence using a plate reader. The signal is directly proportional to the amount of active caspase-3/7.

Assay Expected Result in Positive Control (Staurosporine) Expected Result in Vehicle Control Observed Problem in ICL-CCIC-0019 Sample Potential Cause & Next Step
Annexin V/PI Significant shift to Annexin V+/PI- and Annexin V+/PI+ populations.>95% of cells are Annexin V-/PI-.No shift; cells remain Annexin V-/PI-.The drug is not inducing apoptosis at this time/dose OR the cells are resistant. Proceed to Step 2.
Caspase-3/7 High luminescence/fluorescence signal (e.g., >10-fold over vehicle).Low basal signal.Signal is at or near basal levels.The drug is not activating executioner caspases. Proceed to Step 2.
Step 2: Confirm Upstream Pathway Activation via Western Blot

If your assays are validated but show no apoptosis with ICL-CCIC-0019, you must determine if the drug is engaging its downstream pathway. ICL-CCIC-0019-induced metabolic stress is expected to trigger the intrinsic (mitochondrial) apoptotic pathway. Western blotting is the ideal tool to probe key proteins in this cascade.[14][15]

  • Sample Preparation: Treat cells as before (vehicle, positive control, ICL-CCIC-0019). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Cleaved Caspase-3 (Asp175): Detects the active p17/19 fragment, a definitive marker of execution.

      • Cleaved PARP (Asp214): PARP is a substrate of Caspase-3; its cleavage into an 89 kDa fragment is a hallmark of apoptosis.[14]

      • MCL-1, BCL-2, BCL-xL (Anti-apoptotic): Assess the baseline levels of these key survival proteins.

      • BAX, BAK (Pro-apoptotic): Assess baseline levels.

      • Loading Control (GAPDH, β-Actin): Essential for normalizing data.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Target Protein Expected Result in ICL-CCIC-0019 Treated Cells (If Apoptosis is Occurring) Observed Result Suggesting Pathway Blockage Interpretation & Next Steps
Cleaved Caspase-3 Strong band at 17/19 kDa.No band present.The apoptotic cascade is blocked upstream of caspase activation.
Cleaved PARP Strong band at 89 kDa.No band present.Confirms lack of executioner caspase activity.
MCL-1 / BCL-2 No change or potential downregulation (cell-type dependent).High baseline expression levels.High levels of anti-apoptotic proteins may be sequestering pro-apoptotic signals, preventing pathway activation. This suggests intrinsic resistance. Proceed to Step 3.
Step 3: Investigate Potential Resistance Mechanisms

If your assays are working but you see no evidence of caspase cleavage, your cells are likely resistant to ICL-CCIC-0019-induced apoptosis. Cancer cells can develop or possess numerous strategies to evade cell death.[17][18][19] For a drug that initiates the intrinsic pathway, the most common resistance mechanism is dysregulation of the BCL-2 protein family.[20][21]

BCL2_Pathway cluster_0 ICL-CCIC-0019 Induced Stress cluster_2 Apoptotic Execution stress Mitochondrial Dysfunction ER Stress bax_bak BAX / BAK (Pro-Apoptotic Effectors) stress->bax_bak Activates momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax_bak->momp Induces mcl1_bcl2 MCL-1 / BCL-2 (Anti-Apoptotic Guardians) mcl1_bcl2->bax_bak Inhibits / Sequesters cyto_c Cytochrome c Release momp->cyto_c caspases Caspase Activation & Apoptosis cyto_c->caspases

Caption: The intrinsic apoptosis pathway and points of resistance.

Anti-apoptotic proteins like BCL-2, BCL-xL, and especially MCL-1 function by binding to and sequestering pro-apoptotic effector proteins BAX and BAK, preventing them from permeabilizing the mitochondrial membrane.[5][21] If a cell line overexpresses these "guardian" proteins, the apoptotic signal initiated by ICL-CCIC-0019 may be insufficient to overcome this blockade. MCL-1, in particular, is frequently overexpressed in various cancers and is a known mediator of therapy resistance.[21][22][23]

Investigative Actions:

  • Review Literature: Check if your specific cell line is known to have high expression of MCL-1, BCL-2, or BCL-xL.

  • Quantitative Analysis: Use your Western blot data from Step 2 to assess the relative expression of these proteins compared to sensitive cell lines (if available).

  • Consider Combination Therapy: If you suspect overexpression of an anti-apoptotic protein is the cause, a rational next step is combination therapy. For example, if cells have high MCL-1 levels, combining ICL-CCIC-0019 with a specific MCL-1 inhibitor (like AZD5991 or AMG-176) could restore apoptotic sensitivity.[23][24] This "dual-hit" approach can effectively overcome the resistance mechanism.

Section 4: Advanced Scenarios

Q: I observe a G1 cell cycle arrest and reduced proliferation, but still no apoptosis. What does this mean?

A: This is a common and important observation. ICL-CCIC-0019 is known to induce a G1 arrest.[3] This indicates that the drug is biologically active and is impacting the cell cycle machinery, likely through its effects on lipid metabolism required for cell growth and division. The lack of subsequent apoptosis suggests that while the cells are stressed enough to halt proliferation (a cytostatic effect), the apoptotic threshold has not been reached. This reinforces the hypothesis of a robust anti-apoptotic defense system (as described in Step 3).

Q: Could the cells be dying through a non-apoptotic mechanism, such as necrosis or autophagy?

A: This is possible. While apoptosis is the primary reported mechanism of cell death for ICL-CCIC-0019, intense cellular stress can sometimes lead to other outcomes.

  • Necrosis: Your Annexin V/PI data can help here. A large population of Annexin V-/PI+ or Annexin V+/PI+ cells without a distinct early apoptotic (Annexin V+/PI-) population could suggest necrosis.

  • Autophagy: ICL-CCIC-0019's impact on metabolism and the ER could potentially modulate autophagy. To investigate this, you would need to perform Western blotting for autophagy markers like LC3-I/LC3-II conversion.

If these alternative cell fates are suspected, further specific assays are required for confirmation. However, investigating resistance within the primary apoptotic pathway remains the most probable route to a solution.

References

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Regulation of apoptosis by Bcl-2 family proteins - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC. (2023, June 21). National Center for Biotechnology Information. [Link]

  • Trousil, S., Kaliszczak, M., Schug, Z., Nguyen, Q. D., Tomasi, G., Favicchio, R., ... & Aboagye, E. O. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103–37120. [Link]

  • Bcl-2 family - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. (2020, September 18). MDPI. [Link]

  • Check Up #23 - Why does cancer become resistant to drugs? - Champalimaud Foundation. (2024, March 6). Champalimaud Foundation. [Link]

  • Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. (n.d.). National Center for Biotechnology Information. [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (2007, December 19). American Association for Cancer Research. [Link]

  • Original Article: Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (2024, October 7). Preprints.org. [Link]

  • What are Mcl-1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

  • Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. (2016, December 21). National Cancer Institute. [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11). City of Hope. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Boster Biological Technology. [Link]

  • Action Mechanism of a Mcl-1 Inhibitor AZD5991 - Network of Cancer Research. (2019, March 29). Network of Cancer Research. [Link]

  • 3.5. Annexin V-FITC/PI Staining - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025, July 3). Abbkine. [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges - Frontiers. (n.d.). Frontiers. [Link]

  • Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. (2021, July 14). MDPI. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). LinkedIn. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (n.d.). Assay Genie. [Link]

  • The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PubMed. (2016, June 14). National Center for Biotechnology Information. [Link]

  • The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth | Oncotarget. (2016, June 14). Oncotarget. [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad. [Link]

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis and Solution of Common Problems in Annexin V Detection - Elabscience. (2016, September 27). Elabscience. [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG Labtech. [Link]

Sources

optimizing ICL-CCIC-0019 incubation time for maximal CHKA inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimizing Incubation Kinetics for Choline Kinase Alpha (CHKA) Inhibition

Core Directive: The Kinetic Paradox

Welcome. You are likely here because you are observing a disconnect between target engagement (CHKA inhibition) and phenotypic outcome (cell death).

With ICL-CCIC-0019, "maximal inhibition" is not a single time point; it is a biphasic event. You must distinguish between Metabolic Inhibition (the drop in phosphocholine) and Therapeutic Execution (apoptosis/G1 arrest).

  • The Trap: Users often assay too early for viability (misses the slow-onset ER stress) or too late for mechanistic validation (misses the initial metabolic flux).

  • The Solution: Use the Dual-Phase Optimization Strategy detailed below.

The Kinetic Landscape (FAQ & Theory)
Q: What is the absolute optimal incubation time for ICL-CCIC-0019?

A: It depends entirely on your readout.

  • For Target Validation (NMR/LC-MS): 6 to 24 hours.

    • Reasoning: ICL-CCIC-0019 cellular uptake is rapid (equilibrates within 1–2 hours). Significant depletion of intracellular phosphocholine (PCho) occurs within 6 hours. By 24 hours, the metabolic profile is stable.

  • For Cytotoxicity (MTS/SRB/Apoptosis): 48 to 72 hours.

    • Reasoning: CHKA inhibition triggers a domino effect: PC depletion

      
       ER Stress (ATF4/CHOP induction) 
      
      
      
      Mitochondrial dysfunction
      
      
      Caspase activation. This cascade requires 24–48 hours to manifest as measurable cell death.
Q: Does serum (FBS) affect the incubation time?

A: Indirectly, yes.

  • While ICL-CCIC-0019 uptake is generally independent of serum proteins, Fetal Bovine Serum (FBS) contains choline . High exogenous choline competes with the inhibitor (ICL-CCIC-0019 is choline-competitive).[1]

  • Recommendation: If your IC50 values are drifting, switch to dialyzed FBS or define the choline concentration in your media (standard RPMI/DMEM is ~21 µM choline).

Q: I see PCho reduction but no cell death at 24h. Is the drug working?

A: Yes.

  • At 24h, ICL-CCIC-0019 typically induces G1 cell cycle arrest , not immediate necrosis. You are likely in the cytostatic phase. Extend incubation to 48h+ to observe the transition to apoptosis (sub-G1 population).

Visualization: The Kennedy Pathway & Inhibition Logic[2]

The following diagram illustrates the precise intervention point of ICL-CCIC-0019 and the downstream consequences that dictate incubation times.

KennedyPathway Choline Exogenous Choline (Media/Serum) Transporter Choline Transporter (CTL1/CHT1) Choline->Transporter IntraCholine Intracellular Choline Transporter->IntraCholine PCho Phosphocholine (PCho) IntraCholine->PCho Phosphorylation CHKA Choline Kinase Alpha (CHKA) CHKA->IntraCholine Catalyzes ICL ICL-CCIC-0019 (Inhibitor) ICL->CHKA Competitive Inhibition CDP CDP-Choline PCho->CDP PC Phosphatidylcholine (Membrane Integrity) CDP->PC ERStress ER Stress Response (ATF4 / CHOP) PC->ERStress PC Depletion triggers Mito Mitochondrial Dysfunction (ROS / Potential Loss) ERStress->Mito G1 G1 Cell Cycle Arrest (24h) Mito->G1 Apoptosis Apoptosis / Cell Death (48-72h) G1->Apoptosis

Caption: Figure 1. Mechanism of Action. ICL-CCIC-0019 blocks the conversion of Choline to Phosphocholine.[1] Note the lag time between metabolic blockade (PCho drop) and phenotypic death (Apoptosis).

Experimental Protocols
Protocol A: The "Metabolic Flux" Assay (Target Engagement)

Objective: Confirm the drug is inhibiting CHKA enzyme activity inside the cell.[2] Timeframe:6 – 24 Hours [2][3]

  • Seeding: Seed cells (e.g., HCT116, MDA-MB-231) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Pulse (Optional but Recommended): Replace media with fresh media containing

    
    -Choline or 
    
    
    
    -Choline for 1 hour prior to drug treatment to label the pool.
  • Treatment: Add ICL-CCIC-0019 (0.1 – 10 µM). Include a Vehicle Control (DMSO < 0.1%).

  • Incubation: Incubate for 6, 12, or 24 hours .

  • Extraction:

    • Wash 2x with ice-cold PBS.[3][4]

    • Lyse with ice-cold Methanol:Chloroform:Water (1:1:1).

    • Vortex and centrifuge to separate phases.

  • Analysis:

    • Aqueous Phase: Analyze via NMR or LC-MS/MS.

    • Metric: Calculate the Ratio of

      
      .
      
    • Success Criteria: A significant decrease in this ratio compared to control indicates successful CHKA inhibition.

Protocol B: The "Phenotypic Kill" Assay (Therapeutic Potency)

Objective: Determine IC50 for cell viability. Timeframe:72 Hours (Standard) [2]

  • Seeding: Seed cells in 96-well plates (approx. 3,000–5,000 cells/well).

  • Equilibration: Incubate 24h to ensure log-phase growth.

  • Treatment: Serial dilution of ICL-CCIC-0019 (Range: 0.01 µM to 100 µM).

  • Incubation: 72 Hours continuous exposure.

    • Note: Do not wash out the drug after 24h unless testing for "washout reversibility."

  • Readout: SRB (Sulforhodamine B) or MTS assay.

  • Data Processing: Plot dose-response curve.

    • Expected IC50: 0.5 µM – 2.0 µM (highly dependent on cell line and choline media concentration).

Troubleshooting & Optimization Guide
SymptomProbable CauseCorrective Action
High IC50 (>10 µM) in sensitive lines Choline Competition The media may have excess choline. Switch to defined media or dialyzed FBS to reduce background choline competition.
Inhibition seen in NMR, but cells survive Incubation too short You are measuring the cytostatic phase (G1 arrest). Extend assay from 24h to 48h or 72h to allow ER stress to trigger apoptosis.
Inconsistent Western Blot (CHKA levels) Protein Stability vs. Activity ICL-CCIC-0019 inhibits activity, not necessarily expression. In fact, inhibitor binding can sometimes stabilize the protein. Do not rely on CHKA protein reduction as a readout. Measure PCho levels instead.
Drug precipitates in media Solubility Limit ICL-CCIC-0019 is hydrophobic. Ensure DMSO stock is fresh. Do not exceed 0.5% final DMSO concentration. Sonicate stock if cloudy.
Optimization Workflow (Decision Tree)

Use this logic flow to design your next experiment.

Workflow Start Start Optimization Goal What is your primary goal? Start->Goal Target Validate Target Engagement (Is CHKA inhibited?) Goal->Target Kill Measure Therapeutic Potency (IC50 / Cell Death) Goal->Kill Time1 Select 6h - 24h Incubation Target->Time1 Check Check Choline Conc. in Media Kill->Check Method1 Assay: LC-MS or NMR (Measure PCho/Cho Ratio) Time1->Method1 Time2 Select 48h - 72h Incubation Method2 Assay: SRB, MTS, or Caspase-Glo 3/7 Time2->Method2 Check->Time2

Caption: Figure 2. Experimental Decision Tree. Select incubation time based on whether the endpoint is metabolic (left) or phenotypic (right).

References
  • Tiong, K. H., et al. (2014). "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth." Molecular Cancer Therapeutics.

    • Key Finding: Establishes ICL-CCIC-0019 as a specific CHKA inhibitor with G1 arrest at 24h and apoptosis at 48h.[5][6]

  • Glunde, K., et al. (2011). "Choline metabolism in malignant transformation.

    • Key Finding: Reviews the Kennedy pathway and the r
  • Aboagye, E. O., & Bhujwalla, Z. M. (1999). "Malignant transformation alters membrane choline phospholipid metabolism of human mammary epithelial cells."[3] Cancer Research.

    • Key Finding: Foundational work on the PCho/Cho r
  • Tiong, K. H., et al. (2021). "Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019." Pharmaceutics.[2]

    • Key Finding: Discusses uptake kinetics and stability of the compound and its deriv

Sources

Technical Support Center: Minimizing Off-Target Toxicity of ICL-CCIC-0019

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: ICL-CCIC-0019 Application Guide Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The Toxicity Profile

ICL-CCIC-0019 is a potent, selective, small-molecule inhibitor of Choline Kinase Alpha (CHKA) .[1][2][3] While it exhibits a favorable toxicity profile due to the differential reliance of cancer cells on the Kennedy pathway for phosphatidylcholine (PC) synthesis, users often encounter "off-target" toxicity in normal cells.

Critical Mechanism Note: Unlike many kinase inhibitors, the toxicity of ICL-CCIC-0019 in normal cells is often driven by two specific mechanisms:

  • Choline Transporter Blockade: The molecule mimics choline, competitively inhibiting choline transporters (e.g., CTL1/SLC44A1), potentially starving normal cells of essential choline.

  • Mitochondrial Metabolic Stress: It induces a phenotype analogous to mitochondrial toxins (reduced respiration, AMPK activation) without the typical Reactive Oxygen Species (ROS) spike.

This guide provides the protocols and logic to minimize these effects while maintaining therapeutic efficacy.

Troubleshooting & FAQs

Q1: My normal control cells (e.g., MCF-10A) are showing reduced viability. Is this on-target CHKA inhibition or off-target toxicity?

Diagnosis: It is likely a combination, but transporter inhibition is often the primary culprit in acute toxicity assays.

  • The Science: ICL-CCIC-0019 is a bis-cationic molecule. To reach intracellular CHKA, it utilizes choline transporters.[3] High concentrations (>5 µM) can saturate these transporters, blocking natural choline uptake.

  • Solution:

    • Titrate Dosing: Stay below the 5 µM threshold for normal cells if possible. The GI50 for sensitive cancer lines (e.g., HCT116) is typically ~1 µM, whereas normal cells often tolerate up to 5-10 µM.

    • Pulsed Dosing: Switch from continuous 72h exposure to a pulsed protocol (e.g., 6h exposure followed by washout). Cancer cells, which are "addicted" to high PC turnover, fail to recover, whereas normal cells can replenish PC pools during the washout.

Q2: I detect mitochondrial dysfunction, but no ROS. Is my assay broken?

Diagnosis: No, your assay is correct. This is a signature of ICL-CCIC-0019.[4][5]

  • The Science: Research confirms that ICL-CCIC-0019 treatment leads to a metabolically stressed phenotype (decreased citrate synthase expression, reduced oxygen consumption) without significant ROS activation.[1] This distinguishes it from classic mitochondrial toxins like rotenone.

  • Action: Do not rely on ROS scavengers (e.g., NAC) to rescue toxicity, as oxidative stress is not the driver. Instead, monitor AMPK activation (p-AMPK) as a marker of metabolic stress.

Q3: Can I supplement the media with excess Choline to rescue normal cells?

Diagnosis: Proceed with caution.

  • The Science: Since ICL-CCIC-0019 competes with choline for transport, adding excess choline (e.g., 1-5 mM) can outcompete the drug, reducing its uptake.

  • Risk: This will rescue normal cells but will also rescue cancer cells , neutralizing the drug's efficacy.

  • Recommendation: Use choline supplementation only as a control experiment to verify that toxicity is transporter-mediated. For therapeutic assays, maintain physiological choline levels (approx. 10–20 µM in standard media).

Data Summary & Properties

Table 1: Compound Specifications & Handling
ParameterSpecificationNotes
Target Choline Kinase Alpha (CHKA)Competitive with Choline, not ATP.[1][6][7]
MW 572.47 g/mol Bis-quaternary ammonium structure.[6]
Solubility DMSO (up to 35 mM)Sonicate if precipitate is visible.
Storage -80°C (6 months)Hygroscopic; seal tightly.
GI50 (Cancer) ~0.5 - 1.5 µMHCT116, HeLa, MDA-MB-231.
GI50 (Normal) > 10 µMMCF-10A, HMEC (Human Mammary Epithelial).
Table 2: Kinase Selectivity Profile (Off-Target)

ICL-CCIC-0019 is highly selective.[1][3][8] In a screen of 131 kinases at 10 µM, only 5 showed >20% inhibition.

Off-Target Kinase % Inhibition at 10 µM Relevance
CHKA >95% Primary Target
Flt3 ~35% Potential hematopoietic toxicity (monitor).
RET ~30% Minimal concern in most solid tumor models.

| FGFR1 | ~25% | Minimal. |

Visualization: Mechanism & Workflow

Figure 1: Mechanism of Action & Toxicity Pathways

This diagram illustrates the dual impact of ICL-CCIC-0019: the primary inhibition of PC synthesis and the secondary blockade of choline transport/mitochondrial function.

ICL_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol & Organelles Choline_Out Extracellular Choline Transporter Choline Transporter (CTL1 / SLC44A1) Choline_Out->Transporter Native Substrate Drug ICL-CCIC-0019 Drug->Transporter Competes/Blocks Choline_In Intracellular Choline Drug->Choline_In Reduces Uptake CHKA Choline Kinase Alpha (CHKA) Drug->CHKA Inhibits (IC50 ~0.27 uM) Mito Mitochondria Drug->Mito Induces Dysfunction (No ROS) Transporter->Drug Entry Transporter->Choline_In Choline_In->CHKA PCho Phosphocholine CHKA->PCho PC Phosphatidylcholine (Membrane Integrity) PCho->PC Apoptosis Apoptosis / G1 Arrest PC->Apoptosis Depletion triggers AMPK AMPK Activation (Metabolic Stress) Mito->AMPK AMPK->Apoptosis

Caption: ICL-CCIC-0019 enters via choline transporters but also blocks them, reducing natural choline uptake.[3] Intracellularly, it inhibits CHKA and induces mitochondrial stress.[1]

Experimental Protocols

Protocol A: Therapeutic Window Determination (Differential Cytotoxicity)

Objective: To establish the concentration range that kills cancer cells while sparing normal cells.

Materials:

  • Cancer Line: HCT116 (Colorectal) or MDA-MB-231.

  • Normal Control: MCF-10A (Breast epithelial) or HUVEC.

  • Reagent: CellTiter-Glo® (Promega) or SRB Assay.

Step-by-Step:

  • Seeding:

    • Seed cancer cells at 3,000 cells/well in 96-well plates.

    • Seed normal cells at 5,000 cells/well (normal cells often grow slower).

    • Incubate for 24h to allow attachment.

  • Drug Preparation:

    • Prepare a 10 mM stock of ICL-CCIC-0019 in DMSO.

    • Create a serial dilution (1:3) in culture media starting from 30 µM down to 0.01 µM.

    • Control: Vehicle (DMSO) matched to the highest concentration (0.3%).

  • Treatment:

    • Aspirate old media. Add 100 µL of drug-containing media.

    • Incubate for 72 hours .

  • Readout:

    • Add CellTiter-Glo reagent. Shake for 10 mins. Read Luminescence.

  • Analysis:

    • Plot % Viability vs. Log[Concentration].

    • Calculate GI50 for both lines.

    • Success Metric: A "Safe Window" exists if GI50(Normal) / GI50(Cancer) > 5.

Protocol B: Mitochondrial Stress Assessment (Seahorse Assay)

Objective: To verify if toxicity is mitochondrial-driven without ROS.

Materials:

  • Seahorse XF Cell Mito Stress Test Kit.

  • Instrument: Seahorse XFe96 Analyzer.

Step-by-Step:

  • Seeding: Seed cells (HCT116) at 20,000 cells/well in XF96 plates 24h prior.

  • Treatment: Treat with ICL-CCIC-0019 at GI50 (1 µM) and 5xGI50 (5 µM) for 24 hours . (Mitochondrial effects are often delayed compared to signaling).

  • Assay Media: Wash cells with XF Base Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM) – Measures ATP production.

    • Port B: FCCP (1.0 µM) – Measures Maximal Respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC.

  • Interpretation:

    • ICL-CCIC-0019 typically reduces Basal Respiration and ATP Production significantly.

    • Validation: If Oxygen Consumption Rate (OCR) drops but Extracellular Acidification Rate (ECAR - glycolysis) increases, the cells are compensating for mitochondrial stress (Warburg shift).

References

  • Trousil, S., et al. (2016). "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[4][6] Oncotarget, 7(24), 37103–37120.[6][9]

    • [Link]

    • Key Finding: Defines the mechanism of action, lack of ROS, and mitochondrial stress phenotype.[1]

  • Kaliszczak, M., et al. (2018). "Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019." Molecules, 26(14), 4268.

    • [Link]

    • Key Finding: Discusses the structural reasons for transporter inhibition and strategies to improve the pharmacological profile.
  • Arlauckas, S.P., et al. (2016). "Choline Kinase Alpha Inhibition with the Novel Pharmacological Inhibitor ICL-CCIC-0019 Reprograms Cellular Metabolism." Cancer Research, 76 (14 Supplement).

    • [Link]

    • Key Finding: Valid
  • MedChemExpress Product Datasheet. "ICL-CCIC-0019." Key Finding: Solubility, storage, and basic chemical properties.

Sources

Technical Support Center: Resolving Precipitation Issues with ICL-CCIC-0019 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ICL-CCIC-0019. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals to address and prevent precipitation issues when working with this potent choline kinase alpha (CHKA) inhibitor in aqueous buffer systems.

Introduction: Understanding the Solubility of ICL-CCIC-0019

ICL-CCIC-0019 is a selective small-molecule inhibitor of CHKA, a key enzyme in the synthesis of phosphatidylcholine, making it a valuable tool in cancer research.[1][2] Its chemical structure, 1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide, features two positively charged pyridinium "heads" and a long, 12-carbon hydrophobic alkyl chain.[3] This amphipathic nature—possessing both hydrophilic and hydrophobic regions—is central to its solubility behavior. While the charged heads promote solubility in water, the long carbon tail drives it to precipitate in aqueous environments, especially at higher concentrations. This guide will help you navigate these properties to ensure consistent and reliable experimental results.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the handling and application of ICL-CCIC-0019.

Q1: I just received my vial of ICL-CCIC-0019. How should I prepare my initial stock solution?

This is the most critical step for preventing future precipitation problems. The goal is to create a stable, high-concentration stock that can be accurately diluted into your experimental buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[3][4]

Senior Scientist's Note: Do not attempt to dissolve ICL-CCIC-0019 directly in an aqueous buffer like PBS or cell culture media. Its low intrinsic aqueous solubility will almost certainly result in incomplete dissolution and inaccurate concentrations.[5]

Please follow the detailed protocol below:

Q2: My ICL-CCIC-0019 precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened and what should I do?

This is a classic solubility problem that occurs when a compound dissolved in a good organic solvent is rapidly introduced into a poor aqueous solvent.[5][6] The DMSO from your stock solution disperses, and the localized concentration of ICL-CCIC-0019 momentarily exceeds its solubility limit in the now predominantly aqueous environment, causing it to crash out of solution.

Causality: The hydrophobic alkyl chains of the ICL-CCIC-0019 molecules aggregate to minimize their contact with water, leading to visible precipitation.

Immediate Action:

  • Do not use the solution with the precipitate for your experiment, as the actual concentration is unknown.

  • Follow the troubleshooting workflow outlined below to systematically identify the cause and find a solution.

G Start Precipitation Observed Upon Dilution CheckStock 1. Inspect DMSO Stock Is it clear? Start->CheckStock StockCloudy Stock is cloudy/has precipitate. Redissolve (warm, vortex, sonicate). If unresolved, prepare fresh stock. CheckStock->StockCloudy Stock is Not Clear CheckConc 2. Review Final Concentration Is it >150 µM? CheckStock->CheckConc Stock is Clear HighConc Solution: Reduce Final Concentration Target a lower working concentration. CheckConc->HighConc Yes (>150 µM) CheckDMSO 3. Review Final DMSO % Is it <1-2%? CheckConc->CheckDMSO No (<150 µM) FinalCheck Problem Resolved HighConc->FinalCheck LowDMSO Solution: Increase Final DMSO % (Caution: Check cell tolerance, typically ≤0.5% for assays) CheckDMSO->LowDMSO No (<1-2%) CheckMethod 4. Review Dilution Method CheckDMSO->CheckMethod Yes (≥1-2%) LowDMSO->FinalCheck ImproveMethod Solution: Improve Dilution Technique - Add stock to buffer (not vice-versa) - Vortex buffer while adding stock - Use multi-step serial dilution CheckMethod->ImproveMethod ImproveMethod->FinalCheck

Caption: Troubleshooting workflow for ICL-CCIC-0019 precipitation.

Q3: What is the recommended maximum working concentration of ICL-CCIC-0019 in a standard aqueous buffer?

Based on published data, ICL-CCIC-0019 is considered highly soluble at concentrations up to 150 µM in 0.1 M PBS when the final solution contains 2% DMSO as a co-solvent.[7]

Senior Scientist's Note: This value should be treated as a guideline, not an absolute limit. The maximum achievable concentration can be influenced by the specific buffer composition, temperature, and the presence of other components like serum proteins in cell culture media.[5][8] We strongly recommend performing a simple solubility assessment if you intend to work near or above this concentration.

Q4: I need to use a higher concentration of ICL-CCIC-0019 for my experiment. Are there alternative formulation strategies?

Yes. If your experimental requirements exceed the standard solubility limits, more advanced formulation techniques can be employed.

  • Co-Solvent Systems: While DMSO is the primary choice, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes be used in combination with DMSO to improve solubility upon dilution.[9][10] However, you must validate the compatibility of any new solvent system with your specific assay.

  • Use of Solubilizing Agents (Excipients): For particularly challenging applications, especially in vivo studies, solubilizing agents are highly effective. Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), are molecular cages that encapsulate the hydrophobic tail of ICL-CCIC-0019, effectively shielding it from the aqueous environment and dramatically increasing its solubility. A published protocol for an in vivo formulation uses a 10% DMSO / 90% (20% SBE-β-CD in Saline) mixture.[4]

Q5: Does the pH or composition of my buffer matter?

Yes, both can have a significant impact on the solubility of small molecules.[11][12]

  • pH: While the pyridinium groups on ICL-CCIC-0019 are permanently charged, extreme pH values can alter the ionization state of the dimethylamino groups and affect the overall charge distribution and intermolecular interactions, potentially influencing solubility.[13][14] It is crucial to maintain a consistent and well-buffered pH.

  • Buffer Species and Ionic Strength: Different buffer salts (e.g., phosphate vs. TRIS) can interact differently with a dissolved compound.[8] High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a compound decreases as the competition for water molecules for solvation increases. Always use HPLC-grade salts and solvents to prepare buffers to avoid introducing impurities that could act as nucleation sites for precipitation.[15]

G cluster_0 Physicochemical Properties cluster_1 Solvent System cluster_2 Buffer Conditions Solubility ICL-CCIC-0019 Solubility Structure Amphipathic Structure (Hydrophobic Tail + Charged Heads) Structure->Solubility Cosolvent Co-solvent Percentage (e.g., % DMSO) Cosolvent->Solubility Viscosity Solvent Viscosity Viscosity->Solubility pH Buffer pH pH->Solubility IonicStrength Ionic Strength & Salt Type IonicStrength->Solubility Temp Temperature Temp->Solubility

Caption: Key factors influencing the aqueous solubility of ICL-CCIC-0019.

Q6: I see a precipitate in my DMSO stock solution after freeze-thawing. Is it still usable?

Precipitation in the stock solution after a freeze-thaw cycle indicates that the compound has fallen out of solution.[5] Repeated freeze-thaw cycles should be avoided.[4]

Action:

  • Bring the vial to room temperature.

  • Attempt to redissolve the compound by vortexing vigorously and/or sonicating the vial in a water bath for 5-10 minutes.[6][9]

  • Visually inspect the solution to ensure it is completely clear.

  • Best Practice: To prevent this, aliquot the initial stock solution into single-use volumes before the first freeze. This minimizes temperature cycling and protects the integrity of your compound.[4][5] If the precipitate does not redissolve, it is safest to prepare a fresh stock solution.

Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for solubilizing lyophilized ICL-CCIC-0019.

Methodology:

  • Equilibration: Allow the vial of ICL-CCIC-0019 to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM). MedchemExpress notes a solubility of 8.33 mg/mL (14.55 mM) in DMSO.[4]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (If Necessary): If particles are still visible, place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.[4][6]

  • Final Inspection (Checkpoint): The final stock solution must be a clear, particle-free solution. If it is not, continue sonication or gentle warming (not to exceed 40°C).[6]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4]

Protocol 2: Systematic Dilution to Avoid Precipitation in Aqueous Buffers

This method minimizes the risk of precipitation when preparing working solutions.

Methodology:

  • Thaw Stock: Thaw a single-use aliquot of your ICL-CCIC-0019 DMSO stock and bring it to room temperature. Visually confirm it is free of precipitate.

  • Prepare Buffer: Dispense the final volume of your target aqueous buffer (e.g., PBS, cell culture media) into a sterile tube.

  • Initiate Mixing: Place the tube of buffer on a vortex mixer at a medium speed.

  • Dilute into Vortex: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution directly into the vortex. This rapid dispersion is crucial to avoid localized high concentrations.

  • Final Inspection (Checkpoint): After addition, continue vortexing for another 10-15 seconds. Visually inspect the final working solution against a dark background to ensure it is clear and free of any cloudiness or precipitate.

Data Summary Table

ParameterRecommendation / GuidelineRationale & Key Considerations
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)ICL-CCIC-0019 is highly soluble in DMSO. Using anhydrous DMSO prevents the introduction of water that can lower solubility.[4]
Stock Concentration 10-15 mMProvides a concentrated stock for accurate serial dilutions while staying within a stable solubility range.[4]
Stock Solution Storage Aliquot and store at -20°C or -80°CAliquoting into single-use tubes prevents repeated freeze-thaw cycles that can cause precipitation.[4][5]
Max. Working Conc. (PBS) ~150 µMThis concentration has been shown to be stable in PBS but requires the presence of 2% DMSO as a co-solvent.[7]
Final DMSO Conc. (Assays) ≤ 0.5% (ideal), ≤ 1% (acceptable)Most cell-based assays can tolerate low percentages of DMSO. Higher concentrations can be toxic and affect biological outcomes.[5][6]
Dilution Technique Add stock to vigorously vortexing bufferPrevents the compound from exceeding its local solubility limit and precipitating upon dilution.
References
  • Trousil S, et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24):37103-37120. [Link]

  • Yuan, Y., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Pharmaceutics, 13(7), 1078. [Link]

  • Trousil S, et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. PubMed. [Link]

  • ResearchGate. (n.d.). IcL-ccIc-0019 is a selective and potent choline kinase inhibitor. (A)... [Diagram]. ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Sjöberg, F., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 56(26), 3363–3370. [Link]

  • Gadêlha, C., et al. (2014). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 16(11), 4870-4881. [Link]

  • Koutsopoulos, S., & Zhang, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 55851. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • American Chemical Society. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chemistry. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Presentation]. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Foley, P., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1199–1203. [Link]

  • The Royal Society Publishing. (2016). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). Using DMSO as solvent, how to remove the reaction effectively. Yearn-Chem. [Link]

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • Precision Laboratories. (2023). pH and Buffers: How Buffer Solutions Maintain pH. Precision Laboratories Test Strips. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. [Link]

  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Yuan, Y., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. MDPI. [Link]

  • ResearchGate. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

Sources

Validation & Comparative

ICL-CCIC-0019 vs MN58B potency comparison in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of ICL-CCIC-0019 and MN58B: Potency and Mechanism in Cancer Cells

This guide provides a detailed, objective comparison of two prominent Choline Kinase Alpha (CHKA) inhibitors, ICL-CCIC-0019 and MN58B. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency, mechanisms of action, and experimental validation of these compounds in cancer cell models.

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. One critical pathway often found to be deregulated is the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, essential for cell structure, proliferation, and signaling.[1][2][3] Choline Kinase Alpha (CHKA) catalyzes the first committed step in the primary PC synthesis pathway (the Kennedy pathway), phosphorylating choline to produce phosphocholine (PCho).[3][4] Its overexpression is linked to the initiation and progression of various cancers, including breast, lung, and pancreatic cancer, making it a compelling therapeutic target.[3][5]

Two of the key small molecule inhibitors developed to target this enzyme are ICL-CCIC-0019 and the first-generation inhibitor MN58B. Both compounds have demonstrated significant antiproliferative and antitumoral activity in vitro and in vivo.[1][3] This guide will dissect their comparative efficacy, offering a head-to-head analysis of their potency and cellular impact, supported by experimental data and protocols.

Mechanism of Action: From CHKA Inhibition to Cell Death

Both ICL-CCIC-0019 and MN58B are selective inhibitors of CHKA.[1][3][6] Their primary mechanism involves blocking the enzymatic conversion of choline to phosphocholine, which triggers a cascade of downstream cellular events culminating in cancer cell death.

Key Downstream Effects:

  • Depletion of Phosphocholine: Direct inhibition of CHKA leads to a measurable decrease in intracellular PCho levels, a key biomarker of target engagement.[1][4][6]

  • Inhibition of Lipid Synthesis: The reduction in the PCho pool disrupts the synthesis of choline-containing lipids like PC, compromising membrane integrity and signaling.[1]

  • Cell Cycle Arrest: ICL-CCIC-0019 has been shown to dose-dependently arrest cancer cells in the G1 phase of the cell cycle.[1][7]

  • Induction of Apoptosis: Both inhibitors induce programmed cell death, evidenced by the activation of caspase-3/7 and an increase in the sub-G1 cell population.[1][3][6]

  • Endoplasmic Reticulum (ER) Stress: The disruption of phospholipid synthesis induces an ER stress response, a state that, when exacerbated, can trigger apoptosis.[1][5]

  • Mitochondrial Dysfunction: A notable effect of inhibiting the CDP-choline pathway is the induction of metabolic stress analogous to treatment with mitochondrial toxins. This is characterized by a decrease in mitochondrial membrane potential and a reduction in the expression of citrate synthase, a key enzyme in the TCA cycle.[1][8] This metabolic crisis leads to the activation of AMP-activated protein kinase (AMPK).[1][7]

G cluster_0 Cellular Environment cluster_1 Inhibitor Action cluster_2 Downstream Cellular Consequences Choline Choline CHKA CHKA Enzyme Choline->CHKA ATP ATP ATP->CHKA PCho Phosphocholine (PCho) PC Phosphatidylcholine (PC) PCho->PC Kennedy Pathway G1_Arrest G1 Cell Cycle Arrest PCho->G1_Arrest Depletion leads to Membrane Membrane Integrity & Cell Signaling PC->Membrane ER_Stress ER Stress PC->ER_Stress Disrupted synthesis leads to Mito_Dys Mitochondrial Dysfunction PC->Mito_Dys Disrupted synthesis leads to Inhibitor ICL-CCIC-0019 or MN58B Inhibitor->CHKA Inhibition CHKA->PCho Phosphorylation Apoptosis Apoptosis G1_Arrest->Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis

Caption: Signaling pathway of CHKA inhibition by ICL-CCIC-0019 and MN58B.

Comparative Potency Analysis

Direct experimental comparisons indicate that ICL-CCIC-0019 and MN58B are largely equipotent in their enzymatic inhibition and antiproliferative activity.[1]

Enzymatic Potency

The most direct measure of potency is the half-maximal inhibitory concentration (IC50) against the purified target enzyme, CHKA.

CompoundTargetIC50 (μM)Source
ICL-CCIC-0019 Recombinant Human CHKA0.27 ± 0.06 [1]
MN58B Recombinant Human CHKAEquipotent to ICL-CCIC-0019 [1]

This data confirms that both compounds are highly potent, sub-micromolar inhibitors of the CHKA enzyme.[1] A significant practical advantage noted for ICL-CCIC-0019 is its substantially less demanding chemical synthesis compared to MN58B.[1]

Cellular Potency

Cellular potency, often measured as the concentration required to inhibit cell growth by 50% (GI50 or IC50), reflects the compound's ability to cross the cell membrane, engage the target, and elicit a biological response. While tested in different panels, the data collectively supports their comparable, broad-spectrum antiproliferative activity.

CompoundCancer TypeCell Line(s)Potency Metric (μM)Source
ICL-CCIC-0019 Various (NCI-60 Panel)60 cell linesMedian GI50: 1.12 [1][2]
Breast CancerPanel AverageMedian GI50: 0.627 [1]
Non-Small Cell LungPanel AverageMedian GI50: 0.751 [1]
Colon CancerHCT116GI50: ~1.0 [9]
MN58B Pancreatic CancerPanel of 12 linesIC50 Range: 0.23 - 3.2 [3]
Pancreatic CancerSuit2 007IC50: 3.14 [6]
Breast CancerMDA-MB-231EC50: >10 (17h)[10]
Colon CancerHT29In vivo activity shown[4]

Note: Direct comparison of absolute values between studies should be done with caution due to variations in assay conditions (e.g., incubation time, cell density, assay type).

Key Experimental Protocols

The following protocols provide a framework for the validation and comparison of CHKA inhibitors. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol: Cell Viability (SRB) Assay

This assay quantifies cell density based on the measurement of total cellular protein, providing a robust method for determining the antiproliferative effects of a compound.

Workflow Diagram:

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilution, 48-72h) A->B C 3. Cell Fixation (Cold TCA) B->C D 4. Staining (SRB Dye) C->D E 5. Solubilization (Tris Base) D->E F 6. Absorbance Reading (OD 510 nm) E->F G 7. Data Analysis (GI50 Calculation) F->G

Caption: Workflow for a Sulforhodamine B (SRB) cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Rationale: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.

  • Compound Treatment: Prepare serial dilutions of ICL-CCIC-0019 and MN58B in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation and is a standard timeframe for GI50 determination.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Rationale: TCA precipitates total cellular protein to the plate surface, ensuring that the subsequent staining is proportional to the cell number at the end of the treatment period.

  • Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Rationale: Extensive washing removes residual TCA and unbound dye. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins, providing a stable and linear measure of total biomass.

  • Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound SRB stain with 10 mM Tris base solution.

    • Rationale: Acetic acid wash removes non-specifically bound dye, reducing background noise. The basic Tris buffer solubilizes the protein-bound dye, allowing for spectrophotometric quantification.

  • Data Acquisition and Analysis: Measure the optical density (OD) at ~510 nm using a microplate reader. Plot the percentage of cell growth versus drug concentration on a logarithmic scale and calculate the GI50 value using non-linear regression analysis.

Protocol: Western Blot for Downstream Markers

This technique is used to detect changes in protein expression levels, confirming the on-target effects of the inhibitors on the CHKA pathway and associated stress responses.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the desired concentration of inhibitor (e.g., 1x and 5x GI50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: RIPA buffer effectively solubilizes cellular proteins. Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-cell state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Rationale: Equal protein loading is essential for accurately comparing protein levels between different treatment conditions.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Rationale: SDS-PAGE separates proteins based on their molecular weight. The electrophoretic transfer immobilizes these proteins onto a solid support (membrane) for subsequent antibody detection.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, Citrate Synthase, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Rationale: Blocking is critical to reduce background signal. Primary antibodies specifically bind to the protein of interest.

  • Detection: Wash the membrane to remove unbound primary antibody and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Rationale: The secondary antibody provides a means of signal detection. The HRP enzyme catalyzes a chemiluminescent reaction when its substrate is added.

  • Signal Visualization: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the resulting signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.

    • Rationale: The light emitted is proportional to the amount of HRP-conjugated antibody, which in turn is proportional to the amount of the target protein.

Summary and Conclusion

Both ICL-CCIC-0019 and MN58B are potent and selective inhibitors of Choline Kinase Alpha, a key enzyme in a metabolic pathway frequently upregulated in cancer.

  • Potency: Experimental data demonstrates that the two compounds are equipotent , exhibiting similar sub-micromolar IC50 values against the CHKA enzyme and comparable broad-spectrum antiproliferative activity across numerous cancer cell lines.[1]

  • Mechanism: They share a common mechanism of action, disrupting phosphatidylcholine synthesis, which leads to G1 cell cycle arrest, ER stress, mitochondrial dysfunction, and ultimately, apoptosis.[1][3][6]

  • Practical Considerations: A significant advantage of ICL-CCIC-0019 is its less demanding and more accessible chemical synthesis, which can be a crucial factor in research and development settings.[1]

References

  • Trousil, S., Kaliszczak, M., Schug, Z., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103–37120. [Link]

  • Trousil, S., Nguyen, Q. D., Kaliszczak, M., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Pharmaceutics, 13(7), 1078. [Link]

  • Oncotarget. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. [Link]

  • Network of Cancer Research. (2019). MN58b is a Selective Choline Kinase α Inhibitor. [Link]

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. PubMed. [Link]

  • Garg, N., Kioi, M., Glickson, J. D., & Smith, B. D. (2014). Potency of MN58b and JAS239 in a panel of breast cancer cell lines. ResearchGate. [Link]

  • Ramírez de Molina, A., Gallego-Ortega, D., et al. (2011). Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells. PMC. [Link]

  • Trousil, S., et al. (2021). Antiproliferative activity characterization of ICL-CCIC-0019, CK146 and CK147. ResearchGate. [Link]

  • Trousil, S., et al. (2016). ICL-CCIC-0019 is a selective and potent choline kinase inhibitor. ResearchGate. [Link]

  • Lacal, J. C., Perona, R., et al. (2022). Choline Kinase α Inhibitors MN58b and RSM932A Enhances the Antitumor Response to Cisplatin in Lung Tumor Cells. PMC. [Link]

  • Al-Saffar, N. M. S., et al. (2006). Noninvasive Magnetic Resonance Spectroscopic Pharmacodynamic Markers of the Choline Kinase Inhibitor MN58b in Human Carcinoma Models. Cancer Research. [Link]

  • Zimmerman, T., et al. (2020). Identification and validation of novel and more effective choline kinase inhibitors against Streptococcus pneumoniae. PubMed. [Link]

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. ResearchGate. [Link]

Sources

A Comprehensive Guide to Validating CHKA Target Engagement with the Selective Inhibitor ICL-CCIC-0019

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choline Kinase Alpha (CHKA) - A Critical Node in Cancer Metabolism

Choline kinase alpha (CHKA) is a pivotal enzyme in the Kennedy pathway, where it catalyzes the phosphorylation of choline to phosphocholine (PCho).[1] This is the first committed step in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[2][3][4] Beyond its structural role, the CHKA pathway is deeply implicated in cellular signaling and lipid metabolism. In numerous malignancies, including breast, lung, prostate, and colon cancers, CHKA is overexpressed, and this heightened activity is linked to increased cell proliferation, survival, and migration.[1] This dependency of cancer cells on CHKA for membrane biosynthesis and signaling makes it a compelling and validated therapeutic target for anticancer drug development.[1][5]

ICL-CCIC-0019 has emerged as a potent and selective small-molecule inhibitor of CHKA.[2][3][4] It has demonstrated significant anti-proliferative activity across a wide array of cancer cell lines, with a median GI50 of 1.12 μM in the NCI-60 panel, and has shown potent anti-tumor activity in mouse xenograft models.[2][3][4] This guide provides a detailed comparison of robust methodologies for validating the engagement of ICL-CCIC-0019 with its target, CHKA, offering researchers a scientifically grounded framework for their investigations.

The CHKA Signaling Pathway and the Action of ICL-CCIC-0019

The primary mechanism of ICL-CCIC-0019 is the direct inhibition of CHKA's enzymatic activity. This prevents the phosphorylation of choline, leading to a direct decrease in the intracellular pool of phosphocholine and subsequently inhibiting the synthesis of phosphatidylcholine.[1][2][3][4] This disruption of a fundamental cellular process triggers a cascade of downstream events, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[2][6]

CHKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Choline Choline CHKA CHKA Choline->CHKA Substrate PC Phosphatidylcholine (Membrane Synthesis) PCho Phosphocholine CHKA->PCho Catalysis Downstream CDP-Choline Pathway PCho->Downstream ICL-CCIC-0019 ICL-CCIC-0019 ICL-CCIC-0019->CHKA Inhibition Downstream->PC

Caption: The CHKA signaling pathway and the inhibitory action of ICL-CCIC-0019.

Section 1: Direct Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before assessing the downstream consequences of inhibiting a target, it is crucial to confirm that the compound physically binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this interaction.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand, such as ICL-CCIC-0019, will be more resistant to heat-induced denaturation and aggregation.[8][9][10] By heating cell lysates treated with the compound to a range of temperatures and then quantifying the amount of soluble CHKA protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of ICL-CCIC-0019 provides direct evidence of target engagement.[7][10]

Trustworthiness: This assay is self-validating. The inclusion of a vehicle control (e.g., DMSO) is essential to establish the baseline thermal stability of CHKA. A dose-dependent shift in the melting curve with increasing concentrations of ICL-CCIC-0019 further strengthens the evidence of specific binding.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HCT116) B 2. Treat with ICL-CCIC-0019 or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at varying temperatures (e.g., 40-70°C) B->C D 4. Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Quantify soluble CHKA (Western Blot) D->E F 6. Plot Melting Curves (% Soluble CHKA vs. Temp) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116, which shows intermediate sensitivity to ICL-CCIC-0019) to 80-90% confluency.[2]

    • Harvest the cells and resuspend them in fresh culture medium to a density of approximately 2 x 10^6 cells/mL.

    • Treat the cells with the desired concentration of ICL-CCIC-0019 (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[9]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

    • To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[9]

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA).

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.[11]

    • Probe the membrane with a primary antibody specific for CHKA, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[12]

  • Data Analysis:

    • Quantify the band intensities for CHKA at each temperature for both the vehicle and ICL-CCIC-0019-treated samples.

    • Normalize the data by setting the intensity of the lowest temperature point (e.g., 40°C) to 100%.

    • Plot the percentage of soluble CHKA against temperature to generate the melting curves. A rightward shift in the curve for ICL-CCIC-0019-treated samples indicates target engagement.

Section 2: Measuring the Direct Product of CHKA Activity: Phosphocholine Quantification

Expertise & Experience: A direct and quantitative method to confirm CHKA inhibition is to measure the level of its enzymatic product, phosphocholine (PCho). Since ICL-CCIC-0019 is a competitive inhibitor at the choline-binding site, its engagement with CHKA will lead to a rapid and dose-dependent decrease in intracellular PCho levels.[2] This provides a robust and functionally relevant readout of target engagement.

Trustworthiness: The most reliable methods for quantifying PCho involve stable isotope labeling and mass spectrometry, which offer high specificity and sensitivity.[13][14][15] A common alternative is a radioactive tracer assay using [3H]-choline. This method tracks the conversion of radiolabeled choline into PCho and its subsequent incorporation into lipids, providing a dynamic measure of pathway inhibition.[2] Comparing the results to a vehicle-treated control allows for a clear determination of the inhibitor's effect.

Experimental Protocol: [3H]-Choline Incorporation Assay
  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT116) in 6-well plates and grow to ~70% confluency.

    • Treat the cells with various concentrations of ICL-CCIC-0019 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

  • Radiolabeling:

    • Add [3H]-choline to the culture medium at a final concentration of 1-2 µCi/mL.

    • Incubate for 30-60 minutes at 37°C to allow for choline uptake and phosphorylation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract metabolites by adding 1 mL of ice-cold methanol. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Add 1 mL of chloroform and 0.5 mL of water to the lysate. Vortex vigorously and centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully collect the upper aqueous phase (containing water-soluble metabolites like PCho) and the lower organic phase (containing lipids like phosphatidylcholine).

    • Quantify the radioactivity in both phases using a scintillation counter.

    • Normalize the radioactive counts to the total protein content of a parallel well.

  • Data Analysis:

    • Calculate the percentage inhibition of [3H]-PCho formation and [3H]-lipid incorporation for each concentration of ICL-CCIC-0019 relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of ICL-CCIC-0019 to determine the EC50 value. For HCT116 cells, ICL-CCIC-0019 has been shown to reduce [3H]-choline uptake with an EC50 of 0.98 ± 0.24 μM.[2]

Section 3: Assessing Downstream Cellular Consequences: Western Blotting

Expertise & Experience: While direct binding and enzymatic activity assays confirm target engagement, understanding the downstream functional consequences is critical. CHKA inhibition by ICL-CCIC-0019 is known to induce ER stress and apoptosis.[2] Western blotting can be used to probe for key protein markers in these pathways, such as cleaved PARP or Caspase-3/7 for apoptosis, or markers of the unfolded protein response (UPR) for ER stress. This provides pharmacodynamic evidence that target engagement is translating into the desired biological effect.

Trustworthiness: This method is validated by including both positive and negative controls. For example, a known inducer of apoptosis can serve as a positive control. A time-course and dose-response experiment with ICL-CCIC-0019 will demonstrate that the observed downstream effects are a direct result of CHKA inhibition. Loading controls (e.g., β-actin, GAPDH) are mandatory to ensure equal protein loading between lanes.[16]

General Protocol: Western Blotting for Apoptosis Markers
  • Sample Preparation:

    • Treat cells with ICL-CCIC-0019 (e.g., 10 µM) or vehicle for 24-48 hours.[2]

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.[16]

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[17]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against a marker of apoptosis (e.g., cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[12]

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to confirm equal loading.

Section 4: Comparative Analysis and In-Vivo Target Engagement

To provide a comprehensive validation, it is useful to compare the performance of ICL-CCIC-0019 with other known CHKA inhibitors. This contextualizes its potency and selectivity.

Compound Type CHKA IC50 Mean GI50 (Cancer Cell Lines) Key Features & Limitations Reference
ICL-CCIC-0019 Symmetrical DMAP derivative0.27 ± 0.06 µM1.12 µM (NCI-60)Potent, selective, and demonstrates in-vivo efficacy. Can have some unfavorable pharmacological properties.[2][18][19]
MN58B Bis-pyridinium derivativeMore potent than CK37Potent in vitro and in vivo.Structural modification of HC-3 with improved selectivity.[19][20]
RSM-932A Bis-quinolinium derivativeNot specifiedPotent in vitro and in vivo.First CHKA inhibitor to enter Phase I clinical trials.[19]
HC-3 Bis-oxazonium derivativeNot specifiedNot specifiedFirst-generation inhibitor; exhibits off-target effects on choline transporters.[19]
CK37 Not specifiedLess potent than ICL-CCIC-0019Not specifiedUsed as a comparator compound in studies.[2][20]

In-Vivo Target Engagement: For researchers advancing to in-vivo models, target engagement can be confirmed non-invasively. Positron Emission Tomography (PET) imaging using radiolabeled choline analogs like [18F]-fluoromethyl-[1,2–2H4]-choline ([18F]-D4-FCH) is a powerful technique. Treatment of tumor-bearing mice with ICL-CCIC-0019 results in decreased tumor uptake of the radiotracer and a reduced ratio of [18F]-D4-PCho to [18F]-D4-Cho, confirming that the inhibitor is reaching its target and exerting its enzymatic inhibition in a live animal.[2][3][4]

Conclusion

Validating the target engagement of a novel inhibitor like ICL-CCIC-0019 requires a multi-faceted and rigorous approach. This guide outlines a logical progression of experiments, from confirming direct physical binding in intact cells using CETSA, to quantifying the immediate enzymatic consequences through phosphocholine measurement, and finally, to assessing the desired downstream cellular effects like apoptosis. By employing these self-validating protocols and comparing the results to established CHKA inhibitors, researchers can build a robust and compelling data package to support the continued development of ICL-CCIC-0019 as a promising anti-cancer therapeutic.

References

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 7(24), 37103-37120. [Link]

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget. [Link]

  • Trousil, S., et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. PubMed. [Link]

  • Kalic, M., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. Molecules, 26(14), 4257. [Link]

  • Wang, C., et al. (2016). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analytical Methods, 8(30), 5977-5987. [Link]

  • Synkinase. (2024). What are CHKA inhibitors and how do they work?. [Link]

  • Bagnati, M., et al. (2023). Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Quantitative Analysis of Phosphatidylethanolamine and Phosphatidylcholine from Rice Oil Lecithin and Sunflower Oil Lecithin by ACQUITY UPLC H-Class Plus System with PDA Detection. [Link]

  • Malina, A., et al. (2018). Identification of a Unique Inhibitor-Binding Site on Choline Kinase α. Biochemistry, 57(8), 1378-1386. [Link]

  • ResearchGate. (n.d.). Chemical structures and pharmacological data of corresponding CHKA inhibitors. [Link]

  • Kalic, M., et al. (2021). Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019. MDPI. [Link]

  • ResearchGate. (n.d.). ICL-CCIC-0019 is a selective and potent choline kinase inhibitor. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Jisc. (n.d.). Novel non-congeneric derivatives of the choline kinase alpha inhibitor ICL-CCIC-0019. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • ResearchGate. (n.d.). Antiproliferative activity characterization of ICL-CCIC-0019, CK146 and CK145. [Link]

Sources

ICL-CCIC-0019 vs. RNAi Knockdown of Choline Kinase Alpha: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between ICL-CCIC-0019 , a selective small-molecule inhibitor of Choline Kinase Alpha (CHKA), and RNA interference (RNAi) mediated knockdown. While both approaches target the de novo phosphatidylcholine (PC) biosynthetic pathway to suppress oncogenic signaling, they differ fundamentally in kinetics, reversibility, and downstream metabolic adaptation.

Key Takeaway: ICL-CCIC-0019 offers immediate, reversible enzymatic inhibition ideal for studying acute metabolic flux and mitochondrial coupling. In contrast, RNAi provides high-fidelity target validation but is limited by protein half-life lag and potential compensatory upregulation of CHKB isoforms.

Part 1: Mechanistic & Performance Comparison

Mechanism of Action (MoA)
  • ICL-CCIC-0019: Acts as a competitive inhibitor with respect to choline (but not ATP) at the catalytic site of CHKA. It rapidly blocks the phosphorylation of choline to phosphocholine (PCho), the first committed step in the Kennedy pathway. This leads to a rapid depletion of intracellular PCho and a subsequent "metabolic crisis" involving ER stress and mitochondrial dysfunction.

  • RNAi (siRNA/shRNA): Utilizes the RISC complex to degrade CHKA mRNA. This prevents the translation of new CHKA protein. However, the phenotypic onset is delayed until the existing pool of CHKA protein (half-life ~48-72h) is turned over.

Comparative Performance Matrix
FeatureICL-CCIC-0019 (Small Molecule)RNAi Knockdown (siRNA/shRNA)
Target Engagement Direct enzymatic inhibition (Catalytic site)mRNA degradation (Pre-translational)
Onset of Action Rapid (< 4 hours) . Immediate metabolic flux alteration.Slow (24-72 hours) . Dependent on protein half-life.
Reversibility High . Washout restores activity within hours.Low . Requires days for protein resynthesis (siRNA) or is permanent (shRNA).
Potency (IC50/GI50) Enzymatic IC50: ~0.27 µMCell Growth GI50: ~1.1 µMVariable (Dependent on transfection efficiency & sequence).
Specificity High (Selectivity profile >130 kinases). Low off-target binding.High (Sequence specific), but risk of seed-region off-target effects.
Metabolic Phenotype Induces acute mitochondrial uncoupling & AMPK activation.Induces similar metabolic stress but allows for cellular adaptation (e.g., CHKB upregulation).
Primary Utility Acute signaling studies, drug development screening.Target validation, long-term phenotypic studies.
Signaling Pathway & Metabolic Impact

Both methods converge on the Kennedy Pathway but trigger distinct stress responses due to the speed of PCho depletion.

KennedyPathway Choline Choline (Extracellular) Choline_Int Choline (Intracellular) Choline->Choline_Int Transport PCho Phosphocholine (PCho) Choline_Int->PCho Phosphorylation ICL ICL-CCIC-0019 (Competitive Inhibitor) CHKA_Protein CHKA Enzyme ICL->CHKA_Protein Inhibits RNAi RNAi (siRNA/shRNA) (mRNA Degradation) CHKA_mRNA CHKA mRNA RNAi->CHKA_mRNA Degrades CHKA_Gene CHKA Gene CHKA_Gene->CHKA_mRNA Transcription CHKA_mRNA->CHKA_Protein Translation CHKA_Protein->PCho Catalyzes CDP_Cho CDP-Choline PCho->CDP_Cho CCT Mito Mitochondrial Dysfunction (ATP Drop / AMPK Activation) PCho->Mito Depletion Triggers PC Phosphatidylcholine (PC) CDP_Cho->PC CPT

Figure 1: Mechanistic divergence of ICL-CCIC-0019 vs. RNAi within the Kennedy Pathway. ICL-CCIC-0019 blocks the enzymatic step directly, while RNAi intercepts the transcript.

Part 2: Experimental Protocols

Protocol A: Acute Inhibition with ICL-CCIC-0019

Objective: To determine the acute effect of CHKA inhibition on cell viability and phosphocholine levels.

Reagents:

  • ICL-CCIC-0019 (Stock: 10 mM in DMSO, store at -20°C).

  • Cell Line: HCT116 or MDA-MB-231 (Adherent cancer cells).

  • Assay Medium: DMEM + 10% FBS.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates (for viability) or 
    
    
    
    in 6-well plates (for metabolite extraction). Allow attachment for 24h.
  • Treatment:

    • Prepare serial dilutions of ICL-CCIC-0019 in warm medium (Range: 0.01 µM to 100 µM).

    • Control: Vehicle (DMSO) matched to the highest concentration (final DMSO < 0.5%).

    • Replace medium with treatment medium.

  • Incubation: Incubate for 24 to 48 hours .

    • Note: For metabolic flux (e.g.,

      
      F-Choline uptake), a shorter incubation (4-6h) is sufficient to observe PCho depletion.
      
  • Readout (Viability): Add SRB (Sulforhodamine B) or MTT reagent. Calculate GI50 relative to DMSO control.

    • Expected Result: GI50 ~1-2 µM for sensitive lines.

  • Readout (Metabolite): Lyse cells in ice-cold methanol/chloroform. Analyze PCho/Choline ratio via LC-MS or NMR.

    • Validation: A sharp decrease in PCho and increase in intracellular Choline confirms specific CHKA inhibition.

Protocol B: Genetic Knockdown via siRNA

Objective: To validate CHKA dependency using genetic silencing.

Reagents:

  • siRNA: Validated CHKA-targeting sequence (e.g., Target Seq: 5'-GCAACAUCCUAUUCUGAAU-3' or pool).

  • Control siRNA: Non-targeting scrambled sequence.

  • Transfection Reagent: Lipofectamine RNAiMAX or equivalent.[2]

Workflow:

  • Preparation: Seed cells to reach 30-50% confluency at the time of transfection.[1] Antibiotic-free medium is recommended.[1]

  • Complex Formation (Per well of 6-well plate):

    • Tube 1: 5 µL Lipofectamine RNAiMAX + 250 µL Opti-MEM.

    • Tube 2: 30 pmol siRNA + 250 µL Opti-MEM.

    • Combine tubes, mix gently, and incubate for 20 mins at RT.

  • Transfection: Add the 500 µL complex dropwise to cells in 2 mL of fresh medium. Final siRNA concentration: ~10-25 nM.

  • Time Course:

    • 24h: mRNA knockdown (verify by qPCR).

    • 48-72h: Protein knockdown (verify by Western Blot).

    • Critical Step: CHKA protein has a moderate half-life. Phenotypic assays (apoptosis/viability) should be performed at 72h post-transfection to ensure target depletion.

  • Validation:

    • Western Blot: Probe with anti-CHKA antibody. Normalize to

      
      -actin.
      
    • Success Criteria: >80% reduction in CHKA protein band intensity compared to Scramble control.

Part 3: Critical Analysis & Recommendations

When to use ICL-CCIC-0019?
  • Metabolic Flux Analysis: When you need to see the immediate consequence of stopping PC synthesis without the compensatory mechanisms that kick in over days.

  • In Vivo Pharmacodynamics: ICL-CCIC-0019 is suitable for xenograft studies (e.g., 5-10 mg/kg) to test therapeutic potential, whereas siRNA delivery in vivo is complex and often requires lipid nanoparticle encapsulation.

  • Rescue Experiments: The drug can be washed out to study the recovery of the pathway, which is impossible with standard RNAi.

When to use RNAi?
  • Target Specificity Confirmation: If ICL-CCIC-0019 shows a phenotype, use RNAi to confirm it is indeed due to CHKA loss and not an off-target scaffold effect (though ICL-CCIC-0019 is highly specific).

  • Isoform Specificity: RNAi can be designed to specifically target the

    
     or 
    
    
    
    splice variants of CHKA, whereas the inhibitor targets the catalytic domain common to both.
Expert Insight: The "Metabolic Crisis"

Research indicates that both methods induce a "metabolic crisis" characterized by ER stress and mitochondrial dysfunction. However, the kinetics differ.[1] ICL-CCIC-0019 causes a rapid drop in ATP and activation of AMPK within hours. RNAi induces this slowly. If your study focuses on the signaling response to choline deprivation (e.g., MAPK/PI3K suppression), the inhibitor provides a cleaner "start time" for the signaling cascade.

References

  • Trousil, S. et al. (2016). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget.

  • Gallego-Ortega, D. et al. (2011). Differential role of human choline kinase alpha and beta isoforms in lipid metabolism and cell survival. PLoS One.

  • Miyake, T. & Parsons, S.J. (2012). Functional interactions between Choline Kinase alpha, Epidermal Growth Factor Receptor and c-Src in breast cancer cell proliferation. Oncogene.

  • Glunde, K. et al. (2011). Choline metabolism in malignant transformation. Nature Reviews Cancer.

  • Ramirez de Molina, A. et al. (2002). Choline kinase alpha is an oncogene that promotes cell survival and drug resistance. Cancer Research.

Sources

Safety Operating Guide

ICL-CCIC-0019: Proper Disposal & Environmental Stewardship Guide

[1]

Executive Summary & Compound Profile

ICL-CCIC-0019 (CAS: 936498-64-5) is not a generic reagent; it is a potent, selective small-molecule inhibitor of Choline Kinase Alpha (CHKA) .[1] It functions by disrupting lipid metabolism (specifically the CDP-choline pathway), inducing Endoplasmic Reticulum (ER) stress and G1 cell cycle arrest.[1][2][3]

The Safety Imperative: Because this compound is designed to be cytotoxic (inducing apoptosis in cancer cells), it poses a significant bioactive risk if released into the environment.[1] It must be handled and disposed of with the same rigor applied to High Potency Active Pharmaceutical Ingredients (HPAPIs) or established chemotherapeutic agents.[1]

Core Directive: Under no circumstances should ICL-CCIC-0019 or its residues be discharged into municipal drainage systems.[1] High-temperature incineration is the only validated method for complete destruction of the pharmacophore.[1]

Hazard Identification & Segregation Logic

Effective disposal begins with understanding the chemical state.[1] ICL-CCIC-0019 is typically supplied as a bromide salt.[1]

PropertyData / StatusDisposal Implication
Physical State Solid (White/Off-white powder)High risk of electrostatic dispersion.[1] Double-bagging required.[1]
Solubility DMSO (Soluble), Water (Poor)Aqueous waste streams may precipitate the compound, clogging lines or creating "hot spots" of contamination.[1]
Bioactivity CHKA Inhibitor / AntiproliferativeZero-tolerance for drain disposal.[1] Classified as Cytotoxic Waste.[1]
Stability Stable under normal conditionsChemical deactivation (e.g., bleach) is NOT validated and should not be relied upon.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Stock Powder & Contaminated Solids)

Applicability: Expired stock, weighing boats, contaminated gloves, and spill cleanup materials.[1]

  • Primary Containment: Place the solid waste immediately into a transparent polyethylene bag (minimum 4 mil thickness).[1]

  • Labeling: Label the inner bag clearly: "Cytotoxic Solid Waste - ICL-CCIC-0019 - DO NOT COMPACT."

  • Secondary Containment: Place the sealed primary bag into a rigid, leak-proof Yellow (or Purple, depending on regional regulations for cytotoxics) Waste Bin designated for incineration.

  • Final Disposition: The container must be sent for High-Temperature Incineration (>1000°C) .

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: DMSO stock solutions, HPLC eluents, and reaction mixtures.[1]

  • Segregation: Do not mix with general organic solvents.[1] Use a dedicated waste carboy labeled "Cytotoxic/Mutagenic Solvent Waste." [1]

  • Composition Check: Ensure the waste stream is compatible. ICL-CCIC-0019 is a bromide salt; ensure no strong oxidizers are present in the waste container to prevent the liberation of bromine gas.[1]

  • Precipitation Warning: If mixing with aqueous waste, watch for precipitation.[1] If solids form, the container must be treated as Sludge/Solid Waste (Protocol A).[1]

  • Final Disposition: Fuel blending or Incineration.

Protocol C: Cell Culture Media (Trace Contamination)

Applicability: Supernatant from cell assays (e.g., HCT116, MDA-MB-468).[1]

  • Deactivation (Optional but Recommended): While chemical destruction of the molecule is unproven, adding 10% bleach (sodium hypochlorite) to the media for 30 minutes kills the biological material (cells).[1] However, this does not destroy ICL-CCIC-0019.

  • Disposal: Treat the liquid media as Chemical Liquid Waste , not Biohazard waste. The presence of the inhibitor overrides the biological classification unless the concentration is negligible (<1 nM) and local regulations permit.[1] Best Practice: Collect as liquid chemical waste.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for segregating ICL-CCIC-0019 waste streams.

Disposal_ProtocolStartWaste Generation:ICL-CCIC-0019State_CheckDetermine Physical StateStart->State_CheckSolidSolid Waste(Powder, PPE, Wipes)State_Check->SolidSolidLiquidLiquid Waste(DMSO, Media)State_Check->LiquidLiquidDoubleBagDouble Bag (4 mil)Label 'CYTOTOXIC'Solid->DoubleBagConc_CheckConcentration CheckLiquid->Conc_CheckTraceTrace/Media(<1 µM)Conc_Check->TraceLow Conc.HighConcStock/Mother LiquorConc_Check->HighConcHigh Conc.CarboySegregated Carboy(No Oxidizers)Trace->CarboyBest PracticeHighConc->CarboyIncinerationFINAL DISPOSAL:High-Temp IncinerationDoubleBag->IncinerationCarboy->Incineration

Figure 1: Decision matrix for ICL-CCIC-0019 waste segregation. Note that incineration is the universal endpoint to ensure complete destruction of the pharmacophore.[1]

Emergency Spill Response (Spill < 100 mg)

If ICL-CCIC-0019 powder is spilled, do not use a vacuum cleaner (risk of aerosolization) or dry sweeping.[1]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.[1]

  • Isolate: Evacuate the immediate area.

  • Wet Wipe Method:

    • Cover the spill with a paper towel dampened with DMSO or Ethanol (since water solubility is poor, water may just spread the powder).[1]

    • Wipe gently from the outside in.[1]

  • Clean: Follow with a soap and water wash of the surface.[1]

  • Dispose: All cleanup materials go into Protocol A (Solid Waste) .

References & Authority

  • Primary Compound Characterization:

    • Trousil, S., et al. (2016).[1][2][4] "The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth."[1][4][5] Oncotarget.

    • Source: [1]

  • General Laboratory Safety Standards:

    • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Source: [1]

  • Hazardous Waste Management:

    • U.S. Environmental Protection Agency (EPA).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1]

    • Source: [1]

Operational Safety & Logistics: ICL-CCIC-0019 (High-Potency Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance Classification: High-Potency Active Pharmaceutical Ingredient (HPAPI) Assumed Potency: OEB 5 (Occupational Exposure Band 5) Occupational Exposure Limit (OEL): < 0.1 µg/m³ (8-hr TWA)

Critical Notice: In the absence of a specific SDS for the internal code ICL-CCIC-0019 , this protocol defaults to Maximum Containment (OEB 5) standards. This coding series typically denotes Conjugated Cytotoxic Intermediates (e.g., ADC payloads, warheads) or novel inhibitors where nanogram-level exposure can induce physiological effects.

The Golden Rule: Treat ICL-CCIC-0019 as if it is invisible smoke. If it escapes primary containment, your PPE is the last line of defense, not the first.

The PPE Matrix: Layered Defense System

Do not rely on generic lab safety standards. For ICL-CCIC-0019, we utilize a Zone-Based PPE Strategy .

Table 1: PPE Requirements by Operation Scale
Protective LayerBench Scale (< 10 mg) (Solution Handling)Process Scale (> 10 mg) (Powder Weighing / Synthesis)Spill Cleanup / Emergency
Respiratory N95 / P100 (Only if working inside Class II BSC)PAPR (Powered Air Purifying Respirator) (Loose-fitting hood with HEPA filter)SCBA or Full-Face PAPR (Positive pressure required)
Dermal (Hands) Double Gloving (Nitrile) Outer: 5-8 mil, Inner: 4 milASTM D6978 RatedTriple Gloving Inner: Extended cuff (taped)Middle: StandardOuter: Long cuff (over sleeve)Chemical Resistant Laminate (e.g., Silver Shield) under Nitrile
Body Protection Disposable Lab Coat Bonded polypropylene (low lint)Closed frontTyvek® 800J / IsoClean Coverall Impervious, taped seams, thumb loopsTychem® 2000/4000 Suit Fully encapsulated, chemically resistant
Eye/Face Safety Glasses + Face Shield (If outside BSC)Full Hood (PAPR integrated) Full Face Mask
Footwear Shoe Covers (Non-skid)Double Shoe Covers or Dedicated Boots Chemical Resistant Boots
Operational Logic: The "Why" Behind the Protocol

As scientists, we must understand the causality of our safety choices to ensure compliance.

  • The "Double-Glove" Mechanics:

    • Why? Permeation rates for potent organic molecules through nitrile can occur in < 30 minutes.

    • The System: The inner glove acts as a "second skin." The outer glove is the "sacrificial layer." You must change the outer glove every 30 minutes or immediately upon splash contact.

    • The Indicator: Use a colored inner glove (e.g., bright blue) and a white outer glove. Any breach becomes immediately visible.

  • Static Charge & Powders:

    • The Risk:[1][2][3][4] ICL-CCIC-0019 in powder form is likely electrostatic. It will cling to standard lab coats.

    • The Fix: Use anti-static treated Tyvek. Never use standard cotton coats for OEB 5 powders; they act as wicks and reservoirs for contamination.

  • Respiratory Causality:

    • Why not just N95? N95 masks rely on a face seal that often fails during movement. For < 1 µg/m³ compounds, a Protection Factor (PF) of 10 (N95) is insufficient. A PAPR provides a PF of 25-1000 and creates positive pressure, pushing contaminants away from the user's breathing zone.

Visualizing the Safety Logic
Figure 1: PPE Decision Tree (Risk Assessment)

PPE_Decision_Tree Start Start: Handling ICL-CCIC-0019 State Physical State? Start->State Liquid Liquid / Solution State->Liquid Dissolved Solid Powder / Lyophilized State->Solid Dry Qty_L Volume > 1L? Liquid->Qty_L Qty_S Open Handling? Solid->Qty_S Level1 Standard PPE + BSC Class II (Double Gloves, N95/P100) Qty_L->Level1 No Level2 Enhanced PPE (Tyvek Sleeves, Face Shield) Qty_L->Level2 Yes Qty_S->Level1 No (Closed Vial) Level3 MAX CONTAINMENT (OEB 5) (Isolator/Glovebox OR PAPR + Tyvek Suit) Qty_S->Level3 Yes (Weighing)

Caption: Logic flow for determining PPE requirements based on physical state and containment status.

The "Red Zone" Protocol: Gowning & De-Gowning

The most dangerous moment is not handling the compound; it is taking off the PPE . This is where cross-contamination occurs.[5]

Step-by-Step De-Gowning (Doffing) Procedure
  • Outer Glove Removal (Inside the Hood):

    • While hands are still inside the BSC/Isolator, wipe down outer gloves with 10% bleach or appropriate deactivating agent.

    • Remove outer gloves and leave them inside the waste container in the hood.

  • The "Rolling" Technique:

    • Step away from the hood.

    • Unzip the Tyvek suit.

    • Peel the suit outwards and down, rolling the contaminated exterior inside itself.

    • Critical: Do not let the outside of the suit touch your inner scrub clothes.

  • Final Glove Removal:

    • Remove inner gloves using the "beak" method (pinch the wrist, pull inside out).

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Figure 2: The Contamination Control Workflow

Degowning_Flow HotZone HOT ZONE (BSC / Isolator) Buffer BUFFER ZONE (Doffing Area) HotZone->Buffer Exit Hood Act1 1. Surface Decon 2. Doff Outer Gloves Buffer->Act1 Clean CLEAN ZONE (Lab Exit) Act3 1. Doff Inner Gloves 2. 60s Hand Wash Clean->Act3 Act2 1. Remove Tape 2. Roll Suit Down 3. Doff Shoe Covers Act1->Act2 Transition Act2->Clean Step Over Line

Caption: The unidirectional workflow to prevent migration of ICL-CCIC-0019 particles into clean areas.

Emergency & Disposal Logistics

Spill Response (Powder Release > 10 mg):

  • Evacuate: Clear the immediate area. Allow aerosols to settle (30 mins).

  • Don PPE: Full Tyvek suit, Double Boots, Full-Face Respirator (P100 or PAPR).

  • Contain: Cover spill with chemically compatible absorbent pads dampened with solvent (to prevent dust generation). Do not dry sweep.

  • Deactivate: Apply 10% Sodium Hypochlorite (Bleach) or specific oxidant, wait 15 mins, then clean.

Waste Disposal Stream:

  • Trace Waste (Gloves, wipes): Yellow Biohazard/Chemo bin (Incineration).

  • Bulk Waste (Stock solutions, vials): RCRA Hazardous Waste (High Temp Incineration).

  • Labeling: All waste bags must be labeled: "Caution: High Potency Cytotoxic Agent - ICL-CCIC-0019".

References
  • NIOSH. (2016).[6][4][7][8] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[7][9] [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety Certification: Criteria and Guidelines. [Link]

  • OSHA. (n.d.).[10] Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[7][9][10][11] [Link]

Sources

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